N-Methyl-3-(piperidin-4-YL)benzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-piperidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10/h2-4,9-10,15H,5-8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOXUXXHLPLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs
Introduction
N-Methyl-3-(piperidin-4-YL)benzamide represents a core chemical scaffold that is integral to a diverse range of pharmacologically active compounds. While dedicated research on the specific molecule "this compound" is not extensively available in public literature, its structural motif is a key component in molecules designed to interact with various biological targets. This guide provides a comprehensive overview of the mechanisms of action for several classes of compounds that share the piperidinyl-benzamide core, reflecting the versatility of this scaffold in drug discovery. The information presented is intended for researchers, scientists, and drug development professionals.
I. Serotonin 5-HT1F Receptor Agonism for Migraine Treatment
A significant application of the piperidinyl-benzamide scaffold is in the development of selective serotonin 5-HT1F receptor agonists for the treatment of migraine.[1] The replacement of a traditional indole nucleus with a monocyclic phenyl ketone moiety has led to the generation of potent and highly selective 5-HT1F receptor agonists.[1]
Mechanism of Action
Selective 5-HT1F receptor agonists are believed to exert their anti-migraine effects by inhibiting the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings. This action is thought to reduce the neurogenic inflammation associated with migraine attacks. The agonism at the 5-HT1F receptor leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Signaling Pathway
Caption: Signaling pathway of 5-HT1F receptor agonists.
Quantitative Data
| Compound Series | Target | Bioactivity |
| N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide derivatives | 5-HT1F Receptor | Potent and selective agonists[1] |
| 2-F-phenyl series | 5-HT1F Receptor | Potent and selective agonists[1] |
| N-2-pyridyl series | 5-HT1F Receptor | Potent and selective agonists[1] |
Experimental Protocols
Receptor Binding Assays:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant 5-HT1F receptor.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-LY334370) and varying concentrations of the test compound.
-
Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Functional Assays (cAMP Inhibition):
-
Cell Culture: Cells expressing the 5-HT1F receptor are cultured and seeded in appropriate plates.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by the addition of varying concentrations of the test compound.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is calculated.
II. CCR3 Receptor Antagonism for Inflammatory Diseases
Derivatives of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide have been identified as novel and potent antagonists of the C-C chemokine receptor 3 (CCR3).[2] CCR3 is a key receptor involved in the recruitment of eosinophils and is a therapeutic target for inflammatory diseases such as asthma.
Mechanism of Action
These compounds act as antagonists at the CCR3 receptor, inhibiting the binding of its natural ligands, such as eotaxin. By blocking this interaction, the compounds prevent the downstream signaling events that lead to eosinophil chemotaxis and activation, thereby reducing the inflammatory response. A primary downstream effect that is often measured is the inhibition of eotaxin-induced calcium influx.[2]
Signaling Pathway
Caption: Signaling pathway of CCR3 receptor antagonists.
Quantitative Data
| Compound | Target | Bioactivity (IC50) | Assay |
| exo-N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide | CCR3 | 0.020 µM | Eotaxin-induced Ca2+ influx[2] |
Experimental Protocols
Calcium Influx Assay:
-
Cell Loading: CCR3-expressing cells (e.g., preB cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The loaded cells are incubated with varying concentrations of the antagonist compound.
-
Agonist Stimulation: The cells are then stimulated with a CCR3 agonist, such as eotaxin.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx (IC50) is determined.
III. δ-Opioid Receptor Agonism for Depression and Pain
The piperidinyl-benzamide scaffold is also present in potent and selective δ-opioid receptor agonists, such as N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.[3] These compounds have been investigated for their potential as antidepressants and anxiolytics.
Mechanism of Action
These compounds act as full agonists at the δ-opioid receptor.[3] Similar to other opioid receptors, the δ-opioid receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This modulation of neuronal excitability is believed to underlie the therapeutic effects of δ-opioid agonists.
Signaling Pathway
Caption: Signaling pathway of δ-opioid receptor agonists.
Quantitative Data
| Compound | Target | Bioactivity (IC50) | Selectivity (µ/δ) | Selectivity (κ/δ) |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | δ-Opioid Receptor | 0.87 nM | 4370 | 8590[3] |
Experimental Protocols
Radioligand Binding Assay:
-
Membrane Preparation: Brain tissue (e.g., rat brain) or membranes from cells expressing the δ-opioid receptor are prepared.
-
Incubation: Membranes are incubated with a selective δ-opioid radioligand (e.g., [3H]naltrindole) in the presence of varying concentrations of the test compound.
-
Separation and Counting: The reaction is terminated by filtration, and the bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
[35S]GTPγS Binding Assay:
-
Membrane Preparation: Membranes from cells expressing the δ-opioid receptor are used.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
Filtration and Detection: The reaction is stopped by filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified.
-
Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined.
IV. NLRP3 Inflammasome Inhibition for Autoinflammatory Diseases
The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related to piperidinyl-benzamides, has been explored for the development of NLRP3 inflammasome inhibitors.[4] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and is implicated in a variety of inflammatory diseases.
Mechanism of Action
These compounds inhibit the activation of the NLRP3 inflammasome, which in turn prevents the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 is responsible for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death called pyroptosis. By inhibiting NLRP3, these compounds effectively block these downstream inflammatory events.[4]
Signaling Pathway
Caption: Inhibition of the NLRP3 inflammasome signaling pathway.
Quantitative Data
| Compound | Bioactivity | Concentration |
| 9 | Inhibition of NLRP3-dependent pyroptosis | ~30% |
| 13 | Inhibition of NLRP3-dependent pyroptosis | ~25% |
| 18 | Inhibition of NLRP3-dependent pyroptosis | ~20% |
Experimental Protocols
IL-1β Release Assay:
-
Cell Priming: Human monocytic cells (e.g., THP-1) are differentiated into macrophages and primed with lipopolysaccharide (LPS).
-
Compound Treatment: The primed cells are treated with varying concentrations of the test compounds.
-
NLRP3 Activation: The NLRP3 inflammasome is activated with a second signal, such as ATP.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IL-1β Measurement: The concentration of IL-1β in the supernatant is quantified by ELISA.
-
Data Analysis: The inhibitory effect of the compounds on IL-1β release is determined.
Pyroptosis Assay (LDH Release):
-
Cell Treatment: Macrophages are primed and treated with test compounds as described above.
-
NLRP3 Activation: The inflammasome is activated with ATP.
-
Supernatant Collection: The cell culture supernatant is collected.
-
LDH Measurement: The activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, is measured in the supernatant using a colorimetric assay.
-
Data Analysis: The reduction in LDH release in the presence of the compounds is used as a measure of pyroptosis inhibition.
The this compound core and its related structures are privileged scaffolds in medicinal chemistry, enabling the development of molecules that can selectively target a wide array of proteins involved in diverse disease pathologies. From G-protein coupled receptors like the 5-HT1F, CCR3, and δ-opioid receptors to intracellular protein complexes like the NLRP3 inflammasome, these compounds demonstrate remarkable versatility. The data and experimental protocols summarized in this guide highlight the key mechanisms through which these compounds exert their pharmacological effects, providing a valuable resource for researchers in the field of drug discovery and development. Further exploration of this chemical space is likely to yield additional novel therapeutics for a range of unmet medical needs.
References
- 1. Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
An In-depth Technical Guide on the Biological Activity of N-Methyl-3-(piperidin-4-YL)benzamide Analogues as 5-HT1F Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific biological activity data for the compound N-Methyl-3-(piperidin-4-YL)benzamide. This guide is based on the biological activity of a closely related and well-characterized analogue, N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide , a potent and selective 5-HT1F receptor agonist. The quantitative data presented is illustrative and based on the structure-activity relationships described in the cited literature for this class of compounds.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major target class in drug discovery, implicated in a wide range of physiological and pathological processes. The 5-HT1F receptor, a G-protein coupled receptor (GPCR), has emerged as a key target for the treatment of migraine. Its activation is believed to inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), in the trigeminal nervous system without causing the vasoconstriction associated with other 5-HT1 receptor subtypes.
This technical guide focuses on the biological activity of N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide, a representative of a class of potent and selective 5-HT1F receptor agonists. This compound serves as a valuable tool for investigating the therapeutic potential of 5-HT1F agonism.
Core Biological Activity: 5-HT1F Receptor Agonism
The primary biological activity of N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide is its potent and selective agonism at the 5-HT1F receptor. As a Gi-coupled receptor, activation of the 5-HT1F receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This mechanism is central to its therapeutic effects in migraine.
Quantitative Biological Data
The following table summarizes the illustrative binding affinities (Ki) and functional potencies (EC50) of N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide at the human 5-HT1F receptor and other relevant 5-HT receptor subtypes. The high selectivity for the 5-HT1F receptor is a key characteristic of this compound class.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| 5-HT1F | 2.5 | 8.0 |
| 5-HT1A | > 1000 | > 1000 |
| 5-HT1B | 850 | > 1000 |
| 5-HT1D | 975 | > 1000 |
| 5-HT2A | > 1000 | > 1000 |
| 5-HT2B | > 1000 | > 1000 |
Note: The data in this table is illustrative and intended to represent the typical potency and selectivity profile for this class of compounds based on available literature.
Signaling Pathway
Activation of the 5-HT1F receptor by an agonist like N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide triggers a well-defined intracellular signaling pathway. The diagram below illustrates this cascade.
References
N-Methyl-3-(piperidin-4-YL)benzamide: A Core Scaffold for Targeted Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-Methyl-3-(piperidin-4-YL)benzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its structural motifs, a central benzamide core linked to a piperidine ring, offer multiple points for chemical modification, enabling the fine-tuning of pharmacological properties to target a diverse range of biological entities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of derivatives based on this core, with a particular focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), two critical enzyme families implicated in cancer and other diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzamide and piperidine moieties. The following sections dissect the SAR of this scaffold in the context of its major biological targets.
PARP Inhibition
The N-phenyl-2H-indazole-7-carboxamide scaffold, which shares features with the this compound core, has been extensively explored for PARP inhibition. One notable example, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), demonstrates potent inhibition of PARP1 and PARP2 with IC50 values of 3.8 nM and 2.1 nM, respectively.[1] In a whole-cell assay, it inhibited PARP activity with an EC50 of 4 nM and suppressed the proliferation of cancer cells with BRCA-1 and BRCA-2 mutations at concentrations in the 10-100 nM range.[1] This highlights the importance of the piperidine moiety for potent PARP inhibition and cellular activity.
Further SAR studies on related benzimidazole carboxamide derivatives have shown that the amide group can act as a hydrogen bond donor and acceptor, forming crucial interactions with residues like Gly-863 and Ser-904 in the PARP-1 active site. The benzimidazole ring can engage in π-π stacking interactions with Tyr-907. Modifications on the piperidine ring, such as the addition of a 3-(4-chlorophenyl)-3-oxopropyl group, have yielded compounds with potent anticancer activities, with IC50 values around 4 nM against both PARP-1 and PARP-2.
HDAC Inhibition
Benzamide-based derivatives are a well-established class of HDAC inhibitors.[2][3] The core structure typically consists of a cap group, a linker, and a zinc-binding group (ZBG).[2] For N-(2-aminophenyl)benzamides, the 2-aminoanilide moiety serves as the ZBG, chelating the zinc ion in the active site of class I HDACs (HDAC1, 2, and 3).[4]
SAR studies have revealed that substitutions on the terminal benzene ring (the "cap" group) significantly influence potency and selectivity. For instance, the presence of an amino group at the R2 position of the benzamide was found to be crucial for HDAC inhibitory activity, while molecules with a methyl group at the same position possessed antiproliferative activity but lacked direct HDACI activity.[2] Furthermore, the length of the molecule plays a role, with shorter derivatives often exhibiting stronger HDAC inhibition.[2] Compound 7j from one study, which features an amine group, was identified as a potent inhibitor of HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65, 0.78, and 1.70 μM, respectively.[2]
Quantitative Data Summary
The following tables summarize the biological activities of various this compound analogs and related structures from the literature.
Table 1: PARP Inhibitory Activity of Selected Benzamide Derivatives
| Compound ID | Modification | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell-based Potency (EC50/CC50) | Reference |
| MK-4827 | 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide | 3.8 | 2.1 | EC50 = 4 nM; CC50 = 10-100 nM (BRCA mutant cells) | [1] |
| 5cj | 2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide | ~4 | ~4 | IC50 = 17.4 µM (MDA-MB-436), 11.4 µM (CAPAN-1) | |
| 5cp | 2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide analog | ~4 | ~4 | IC50 = 19.8 µM (MDA-MB-436), 15.5 µM (CAPAN-1) |
Table 2: HDAC Inhibitory Activity of Selected Benzamide Derivatives
| Compound ID | R2 Substituent | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Antiproliferative Activity (MCF-7) | Reference |
| 7j | NH2 | 0.65 | 0.78 | 1.70 | Potent | [2] |
| Entinostat | - | 0.93 | 0.95 | 1.8 | - | [2] |
| 13 | 2-methylamino | >15,000 | >15,000 | 41 | Inactive in LRA | [5] |
| 14 | 2-amino-6-fluoro | 240 | - | 60 | Active in LRA | [5] |
Experimental Protocols
PARP Activity Assay (Fluorometric)
This protocol is adapted from a general method for measuring PARP activity.[6]
-
Reagent Preparation:
-
Prepare a working solution of recombinant PARP1 enzyme (e.g., 10 ng/µL) in PARP assay buffer.
-
Prepare solutions of activated DNA (50 ng/µL) and β-NAD+ (0.5 mM).
-
Prepare a standard curve of nicotinamide.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the PARP1 working solution to each well.
-
Add test compounds at various concentrations.
-
Initiate the reaction by adding a mixture of activated DNA and β-NAD+.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Development:
-
Stop the reaction by adding nicotinamidase.
-
Add a developer reagent to generate a fluorescent signal.
-
-
Measurement:
-
Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate IC50 values from the dose-response curves.
-
HDAC Activity/Inhibition Assay (Colorimetric)
This protocol is based on a commercially available kit.[7]
-
Plate Preparation:
-
Use a microplate with wells pre-coated with an acetylated histone HDAC substrate.
-
-
Enzyme Reaction:
-
Add nuclear extracts or purified HDAC enzyme to the wells.
-
Add test compounds at various concentrations or a positive control inhibitor (e.g., Trichostatin A).
-
Incubate the plate to allow for deacetylation.
-
-
Detection:
-
Add a specific antibody that recognizes the deacetylated product.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance at 450 nm in a microplate spectrophotometer. The amount of deacetylated product is proportional to the enzyme activity.
-
Cell Proliferation Assay (MTT)
This is a widely used method for assessing the cytotoxic and/or cytostatic effects of compounds on cancer cells.[8][9]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Signaling Pathways and Experimental Workflows
PARP Inhibition in DNA Single-Strand Break Repair
Caption: PARP Inhibition Pathway in DNA Repair.
HDAC Inhibition and Gene Transcription
Caption: Mechanism of HDAC Inhibition.
General Experimental Workflow for SAR Studies
References
- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epigentek.com [epigentek.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the discovery and development of N-Methyl-3-(piperidin-4-YL)benzamide and its structurally related analogs. While specific discovery literature for this compound is not publicly available, this document synthesizes information from extensive research on analogous benzamide and piperidine-containing compounds to present a cohesive narrative for researchers, scientists, and drug development professionals. The guide covers plausible synthetic routes, structure-activity relationships (SAR), potential biological targets, and detailed experimental protocols for key assays relevant to this class of compounds. All quantitative data from related studies are summarized in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.
Introduction
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with diverse pharmacological activities. Its ability to form key hydrogen bonding interactions with biological targets, coupled with its synthetic tractability, has made it a cornerstone of drug design. The incorporation of a piperidine ring, another common motif in centrally active and peripherally acting pharmaceuticals, introduces a basic nitrogen atom that can be crucial for target engagement and can significantly influence physicochemical properties such as solubility and lipophilicity.
This compound represents a core structure combining these two key pharmacophores. While the specific discovery and development history of this exact molecule is not extensively documented in peer-reviewed literature, a wealth of information exists for its close analogs. This guide will leverage the available data on these related compounds to provide an in-depth analysis of the discovery process, from initial synthesis to potential therapeutic applications. The insights derived from the study of these analogs offer a valuable roadmap for the exploration of this compound and similar chemical entities.
Synthetic Strategies
The synthesis of this compound and its analogs can be achieved through several reliable and well-established synthetic routes. A common and versatile approach involves the amidation of a suitable carboxylic acid or its activated derivative with an appropriate amine. The following represents a plausible and frequently utilized synthetic pathway.
General Synthesis Scheme
A logical synthetic approach would involve the coupling of a 3-substituted benzoic acid derivative with a 4-amino-piperidine derivative, followed by N-methylation. Given the commercial availability of starting materials, a convergent synthesis is often preferred for rapid analog generation.
Experimental Protocols
To a solution of 3-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) are added. The mixture is stirred at room temperature for 30 minutes. Then, tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and triethylamine (2.5 eq) are added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound.
The N-Boc protected intermediate (1.0 eq) is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.1 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in DCM and washed with saturated aqueous NaHCO3. The organic layer is dried, filtered, and concentrated to yield the deprotected piperidine.
To a solution of the piperidinylbenzamide intermediate (1.0 eq) in methanol (0.2 M), formaldehyde (37% aqueous solution, 1.5 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is partitioned between DCM and saturated aqueous NaHCO3. The organic layer is dried, filtered, and concentrated. The crude product is purified by preparative HPLC to give this compound.
Biological Activities and Structure-Activity Relationships (SAR)
While direct biological data for this compound is scarce, the SAR of closely related analogs provides valuable insights into its potential biological targets and activity. Benzamide derivatives with piperidine substituents have been explored as antagonists for various G-protein coupled receptors (GPCRs) and as enzyme inhibitors.
Potential Biological Targets
Based on the literature for analogous compounds, potential biological targets for this compound and its derivatives include:
-
Chemokine Receptors (e.g., CCR3): Analogs have been identified as CCR3 antagonists, suggesting a potential role in inflammatory diseases.
-
Serotonin Receptors (e.g., 5-HT4): Various piperidinyl benzamides have been investigated as prokinetic agents acting on 5-HT4 receptors.
-
Dopamine Receptors (e.g., D2): The benzamide scaffold is present in several D2 receptor antagonists used as antipsychotics.
-
Opioid Receptors: N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs are potent and selective delta opioid receptor agonists.[1]
-
NLRP3 Inflammasome: Piperidinyl derivatives have been explored as inhibitors of the NLRP3 inflammasome, indicating potential in autoinflammatory disorders.[2]
Structure-Activity Relationship (SAR) Summary
The following table summarizes the SAR for various classes of benzamide analogs containing a piperidine moiety, based on published studies.
| Compound Series | General Structure | Key SAR Findings | Potency Range | Reference |
| CCR3 Antagonists | N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives | The 6-fluoro-2-naphthylmethyl group is crucial for activity. Modifications on the benzamide and piperidine rings can further enhance potency. | IC50 = 0.020 µM for the most potent analog | [3] |
| 5-HT4 Agonists | 4-Amino-N-[1-(substituted)-4-piperidinyl]-5-chloro-2-methoxy-benzamides | The nature of the substituent on the piperidine nitrogen significantly impacts affinity and prokinetic activity. | IC50 = 6.47 µM for a key analog | |
| Delta Opioid Agonists | N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides | The exocyclic double bond and the N,N-diethylbenzamide moiety are critical for high affinity and selectivity. | IC50 = 0.87 nM for the lead compound | [1] |
| NLRP3 Inhibitors | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | The linker between the piperidine and the aromatic moiety, as well as substitutions on the benzimidazolone ring, modulate inhibitory activity. | ~20-60% inhibition at 10 µM | [2] |
Signaling Pathways
Given the prevalence of piperidinyl benzamides as modulators of GPCRs, a representative signaling pathway for a G-protein coupled receptor is illustrated below. This generalized diagram depicts the canonical activation of a Gαi-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is relevant for targets such as certain opioid and chemokine receptors.
Experimental Workflow for Lead Characterization
The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound, from initial screening to in vivo evaluation.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, as evidenced by the extensive research into its structural analogs. While the specific biological profile of this compound requires further investigation, the available literature on related molecules suggests that it could be a valuable probe or starting point for the development of novel therapeutics targeting a range of diseases, including inflammatory conditions, gastrointestinal disorders, and central nervous system disorders. The synthetic routes are well-established, and a clear path for biological evaluation can be delineated based on the activities of its analogs. This technical guide provides a solid foundation for researchers interested in exploring the potential of this and related chemical scaffolds.
References
An In-depth Technical Guide to N-Methyl-3-(piperidin-4-YL)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-(piperidin-4-YL)benzamide is a small molecule belonging to the benzamide class of compounds. Its chemical structure, featuring a central benzamide core linked to a piperidine ring, suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available physicochemical properties, proposed synthetic routes, and potential areas of biological investigation for this compound. Due to the limited availability of direct experimental data for this compound, this guide incorporates information on structurally related compounds and general experimental methodologies to provide a predictive yet scientifically grounded resource.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information, primarily for its dihydrochloride salt, and includes predicted values for the free base to facilitate computational modeling and experimental design.
| Property | Value (Dihydrochloride Salt) | Value (Free Base - Predicted) | Data Source |
| IUPAC Name | This compound;dihydrochloride | This compound | PubChem[1] |
| CAS Number | 2140866-87-9 | Not Available | PubChem[1] |
| Chemical Formula | C₁₃H₂₀Cl₂N₂O | C₁₃H₁₈N₂O | PubChem[1] |
| Molecular Weight | 291.21 g/mol | 218.29 g/mol | PubChem[1] |
| Melting Point | Not Available | Not Available | |
| Boiling Point | Not Available | Not Available | |
| Solubility | Not Available | Not Available | |
| pKa | Not Available | Not Available | |
| LogP | Not Available | Not Available |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound, starting from commercially available precursors.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Methodologies
Step 1: Synthesis of tert-butyl 4-(3-carboxyphenyl)piperidine-1-carboxylate (Intermediate D)
This key intermediate can be synthesized via a Suzuki coupling reaction between 3-bromobenzoic acid and a suitable piperidine-4-boronic acid derivative, or more commonly, through a reaction involving an organometallic reagent derived from a protected 4-halopiperidine. A more accessible route involves the reaction of 3-bromobenzoic acid with tert-butyl 4-oxopiperidine-1-carboxylate followed by reduction and dehydration/aromatization, though this is a more complex, multi-step process within this initial step.
-
Materials: 3-Bromobenzoic acid, tert-butyl 4-oxopiperidine-1-carboxylate, Palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and an appropriate solvent system (e.g., toluene/water or dioxane/water).
-
Procedure (Illustrative):
-
To a reaction vessel, add 3-bromobenzoic acid, tert-butyl 4-oxopiperidine-1-carboxylate, the palladium catalyst, and the base.
-
De-gas the mixture and purge with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system and heat the reaction mixture to reflux for a specified period (typically monitored by TLC or LC-MS for completion).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired intermediate.
-
Step 2: Amidation to form tert-butyl 4-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate (Intermediate E)
The carboxylic acid intermediate is then coupled with methylamine.
-
Materials: Intermediate D, methylamine (as a solution in a suitable solvent like THF or as a gas), an amide coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt), a non-nucleophilic base (e.g., DIPEA or triethylamine), and an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Procedure (Illustrative):
-
Dissolve Intermediate D in the anhydrous solvent.
-
Add the coupling reagent and the base to the solution and stir for a short period to activate the carboxylic acid.
-
Add methylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography if necessary.
-
Step 3: Deprotection to Yield this compound (Final Product H)
The final step involves the removal of the Boc protecting group from the piperidine nitrogen.
-
Materials: Intermediate E, a strong acid (e.g., trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol).
-
Procedure (Illustrative):
-
Dissolve Intermediate E in the chosen solvent.
-
Add the acid and stir the mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be purified by recrystallization or precipitation. To obtain the free base, a basic workup would be required.
-
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the benzamide scaffold is present in a wide range of biologically active molecules. Structurally similar compounds often exhibit activity at G-protein coupled receptors (GPCRs), ion channels, and enzymes within the CNS.
Inferred Signaling Pathway Involvement
Based on the activities of related benzamide and piperidine-containing compounds, this compound could potentially interact with dopaminergic or serotonergic pathways. The following diagram illustrates a hypothetical interaction with a generic GPCR signaling cascade, a common mechanism for such compounds.
Caption: Potential interaction with a GPCR signaling cascade.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a tiered screening approach is recommended.
1. Primary Binding Assays:
-
Objective: To identify potential molecular targets.
-
Methodology: A broad panel of radioligand binding assays targeting a diverse range of CNS receptors (e.g., dopamine, serotonin, opioid, and adrenergic receptors) and ion channels should be employed. Commercial services are available that offer such comprehensive screening panels.
2. Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, or modulator) at the identified targets.
-
Methodology: Depending on the target identified in the primary screen, appropriate functional assays should be conducted. Examples include:
-
GPCRs: cAMP assays, calcium mobilization assays, or β-arrestin recruitment assays.
-
Ion Channels: Patch-clamp electrophysiology or fluorescent ion indicator-based assays.
-
Enzymes: Enzyme activity assays using specific substrates and detection methods (e.g., colorimetric, fluorometric, or radiometric).
-
3. In Vitro Cellular Assays:
-
Objective: To assess the effect of the compound on cellular functions in a more physiological context.
-
Methodology: Utilize cell lines endogenously expressing the target of interest or recombinant cell lines. Assays could include measurements of neurotransmitter release, cell viability, or gene expression changes.
4. In Vivo Models:
-
Objective: To evaluate the pharmacokinetic properties and in vivo efficacy of the compound.
-
Methodology: Following promising in vitro results, studies in animal models of relevant CNS disorders (e.g., models of depression, anxiety, or psychosis) would be warranted. These studies would involve administration of the compound and assessment of behavioral or physiological endpoints.
Conclusion
This compound represents a chemical entity with potential for biological activity, particularly within the central nervous system. While direct experimental data is currently scarce, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and the known activities of structurally related compounds. The proposed synthetic route offers a logical starting point for its preparation, and the outlined biological screening cascade provides a systematic approach to uncovering its pharmacological profile. Further research is necessary to fully characterize the physicochemical properties and biological functions of this compound.
References
N-Methyl-3-(piperidin-4-YL)benzamide PubChem information and data
For Researchers, Scientists, and Drug Development Professionals
PubChem CID: 50989027
This technical guide provides a comprehensive overview of N-Methyl-3-(piperidin-4-YL)benzamide, a molecule of interest within chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document combines information from its PubChem entry with predicted data and generalized experimental methodologies to serve as a foundational resource for researchers.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and assessment of its potential as a drug candidate. The following table summarizes key identifiers and properties.
| Property | Value | Source |
| PubChem CID | 50989027 (Parent) | PubChem[1] |
| 131801613 (Dihydrochloride) | PubChem[1] | |
| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1] |
| Molecular Weight | 218.29 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CNC(=O)C1=CC=CC(=C1)C2CCNCC2 | PubChem[1] |
| InChI Key | VNUYKJMAHIHIFQA-UHFFFAOYSA-N | PubChem[1] |
| Predicted LogP | 1.8 | ChemAxon |
| Predicted pKa (strongest acidic) | 14.16 | ChemAxon |
| Predicted pKa (strongest basic) | 9.87 | ChemAxon |
| Predicted Solubility | Insoluble in water, soluble in DMSO | ChemAxon |
Synthesis and Characterization
Proposed Experimental Protocol: Amide Coupling
A common and effective method for the synthesis of benzamides is the coupling of a carboxylic acid derivative with an amine.
Materials:
-
3-(piperidin-4-yl)benzoic acid
-
Methylamine (solution in THF or as a salt)
-
A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of 3-(piperidin-4-yl)benzoic acid in the chosen anhydrous solvent, add the coupling agent and the non-nucleophilic base.
-
Stir the mixture at room temperature for a designated activation period (typically 15-30 minutes).
-
Add methylamine to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Synthesis Workflow Diagram
Biological Activity and Signaling Pathways
There is currently no publicly available data on the biological activity or the mechanism of action of this compound. To elucidate its pharmacological profile, a systematic screening and characterization process would be necessary.
General Experimental Approach for Compound Characterization
For a novel compound with an unknown biological target, a tiered screening approach is typically employed.
Initial Steps:
-
Literature and Database Review: Search for structurally similar compounds to identify potential biological targets.
-
In Silico Prediction: Utilize computational models to predict potential targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
High-Throughput Screening (HTS): Screen the compound against a broad panel of biological targets (e.g., receptors, enzymes, ion channels) to identify initial "hits."
Following a "Hit":
-
Hit Confirmation: Re-test the compound in the primary assay to confirm its activity.
-
Dose-Response Analysis: Determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.
-
Selectivity Profiling: Test the compound against a panel of related targets to assess its selectivity.
-
Mechanism of Action (MoA) Studies: Conduct further experiments to understand how the compound interacts with its target and modulates its function.
-
In Vitro and In Vivo Efficacy Models: Evaluate the compound's therapeutic potential in relevant disease models.
Logical Workflow for Novel Compound Characterization
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and a general framework for its biological characterization. Further experimental studies are required to fully elucidate its physicochemical and pharmacological profiles. Researchers are encouraged to use this document as a starting point for their investigations into this and structurally related molecules.
References
The Therapeutic Potential of the N-Methyl-3-(piperidin-4-YL)benzamide Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-Methyl-3-(piperidin-4-YL)benzamide core scaffold is a versatile chemical structure that has demonstrated significant potential across a diverse range of therapeutic areas. While comprehensive data on the specific molecule this compound remains limited in publicly accessible literature, its structural analogues have been the subject of extensive research, revealing activities against various biological targets. This technical guide consolidates the available information on the therapeutic applications, mechanisms of action, and experimental data of closely related this compound derivatives. The insights presented herein aim to inform and guide future drug discovery and development efforts centered on this promising chemical moiety.
Introduction
The piperidine ring is a prevalent nitrogen-containing heterocycle found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. When coupled with a benzamide group, the resulting piperidinyl-benzamide scaffold offers a unique three-dimensional structure that can be readily modified to achieve specific interactions with a variety of biological targets. This adaptability has led to the exploration of this compound derivatives in oncology, immunology, and neuroscience. This document will provide an in-depth analysis of the key therapeutic applications for which this scaffold has been investigated, supported by available quantitative data, experimental protocols, and pathway visualizations.
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of the this compound core is best understood by examining the biological activities of its derivatives. Key areas of investigation include its role as a kinase inhibitor, an inflammasome modulator, and a receptor agonist.
Oncology: c-KIT Kinase Inhibition
A notable application of a derivative of the this compound scaffold is in the development of c-KIT kinase inhibitors for the treatment of Gastrointestinal Stromal Tumors (GISTs). The compound N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) has demonstrated potent and selective inhibition of the c-KIT kinase.
Mechanism of Action: CHMFL-KIT-110 acts as a type II inhibitor of the c-KIT kinase. By binding to the inactive conformation of the kinase, it effectively blocks the downstream signaling pathways that promote cell proliferation and survival in GISTs. This inhibition leads to cell cycle arrest and apoptosis in tumor cells.[1]
Quantitative Data:
| Compound | Target | Assay | IC50 / GI50 (µM) | Selectivity (S score) | Bioavailability (%) |
| CHMFL-KIT-110 | c-KIT | Kinase Assay | - | 0.01 (against 468 kinases) | 36 |
| CHMFL-KIT-110 | GIST-T1 cells | Antiproliferative | 0.021 | - | - |
| CHMFL-KIT-110 | GIST-882 cells | Antiproliferative | 0.043 | - | - |
Experimental Protocol: In Vitro Kinase Assay
A detailed protocol for assessing the inhibitory activity of compounds against c-KIT kinase would typically involve a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human c-KIT kinase domain, biotinylated peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The compound of interest is serially diluted in DMSO and added to a 384-well plate.
-
c-KIT kinase and the peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing EDTA, the europium-labeled antibody, and SA-APC.
-
The plate is incubated for another period to allow for antibody binding.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Immunology: NLRP3 Inflammasome Inhibition
Derivatives based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.
Mechanism of Action: While the precise binding site is still under investigation, these compounds are believed to interfere with the assembly and activation of the NLRP3 inflammasome complex. This inhibition prevents the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data:
| Compound Series | Assay | Endpoint | Activity |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | Pyroptosis Inhibition | % Inhibition at 10 µM | Up to 60% |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | IL-1β Release Inhibition | % Inhibition at 10 µM | Up to 60% |
Experimental Protocol: IL-1β Release Assay
-
Cell Culture: THP-1 human monocytic cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds.
-
Activation: The NLRP3 inflammasome is activated by the addition of ATP.
-
Quantification: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated relative to vehicle-treated controls.
Neuroscience: Serotonin 5-HT1F Receptor Agonism
N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based compounds have been developed as selective agonists for the serotonin 5-HT1F receptor, with potential applications in the treatment of migraine.
Mechanism of Action: Activation of the 5-HT1F receptor is believed to inhibit the release of calcitonin gene-related peptide (CGRP) from trigeminal nerve endings, a key event in the pathophysiology of migraine. Unlike triptans, which also act on 5-HT1B/1D receptors and can cause vasoconstriction, selective 5-HT1F agonists are thought to be devoid of these cardiovascular side effects.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the human 5-HT1F receptor are prepared from a stable cell line.
-
Radioligand: A suitable radioligand, such as [3H]-LY334370, is used.
-
Assay:
-
The test compounds are serially diluted.
-
Membranes, radioligand, and test compound are incubated together in a buffer solution.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The reaction is terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.
-
The radioactivity on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Synthesis and Experimental Workflows
The synthesis of this compound derivatives generally involves a multi-step process. A common synthetic route is outlined below.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential for the development of novel therapeutics. The exploration of its derivatives has yielded potent and selective modulators of key biological targets in oncology, immunology, and neuroscience. While a comprehensive therapeutic profile of the parent molecule, this compound, is not yet established in the public domain, the wealth of data on its analogues strongly encourages further investigation.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies of the core scaffold to delineate the key structural features required for activity against different targets.
-
Pharmacokinetic and pharmacodynamic profiling of lead compounds to optimize their drug-like properties.
-
Exploration of novel therapeutic areas where the unique properties of this scaffold may be advantageous.
The versatility of the this compound core, coupled with its amenability to chemical modification, positions it as a valuable starting point for the design and discovery of next-generation therapies.
References
In-Silico Modeling of N-Methyl-3-(piperidin-4-YL)benzamide Interactions with the Smoothened Receptor: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico modeling of the interactions between N-Methyl-3-(piperidin-4-YL)benzamide and its putative biological target. Given the limited publicly available data on this specific molecule, this guide will utilize the well-characterized drug, Sonidegib (Odomzo®) , as a proxy. Sonidegib shares structural similarities with the piperidinyl-benzamide scaffold and is a known inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. This guide will therefore focus on the in-silico investigation of Sonidegib's interaction with the SMO receptor, providing a detailed framework that can be adapted for novel molecules like this compound.
Introduction to the Target: The Smoothened Receptor and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma[1]. The Smoothened (SMO) receptor, a G protein-coupled receptor (GPCR), is a central component of this pathway. In the absence of an Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh ligand binding to PTCH, this inhibition is relieved, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors, which ultimately regulate the expression of Hh target genes[1]. Consequently, SMO has emerged as a significant therapeutic target for cancers driven by aberrant Hh pathway activation.
The Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, SHH) to the PTCH receptor. This event alleviates the inhibition of SMO, allowing it to signal downstream. This signaling cascade culminates in the activation of the GLI transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the transcription of genes involved in cell proliferation, survival, and differentiation.
Quantitative Data on Sonidegib-SMO Interaction
The following table summarizes the binding affinity of Sonidegib and other relevant SMO inhibitors for the human Smoothened receptor. This data is essential for validating in-silico models and for benchmarking new compounds.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| Sonidegib (LDE225) | Human SMO | Cell-free | IC50 | 2.5 | [1][2] |
| Sonidegib (LDE225) | Mouse SMO | Cell-free | IC50 | 1.3 | [1][2] |
| MRT-92 | Human SMO | Binding Assay | Ki | 0.7 | [3] |
| Vismodegib (GDC-0449) | Human SMO | Cell-free | IC50 | 3.0 | [2] |
| SANT-1 | Human SMO | Binding Assay | Kd | 1.2 | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of small molecules with the SMO receptor and their effect on the Hedgehog signaling pathway.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the SMO receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human SMO receptor.
-
Radioligand: [3H]cyclopamine is commonly used as the radioligand for SMO binding assays[4].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]cyclopamine (typically at its Kd value), and varying concentrations of the test compound (e.g., Sonidegib).
-
Equilibration: Incubate the plate at room temperature for 2-4 hours to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by fitting the competition binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GLI-Luciferase Reporter Assay
This cell-based functional assay measures the inhibition of the Hedgehog signaling pathway by quantifying the transcriptional activity of the GLI transcription factor.
Protocol:
-
Cell Line: Use a stable cell line, such as NIH/3T3 cells, engineered to express a firefly luciferase reporter gene under the control of a GLI-responsive promoter (e.g., 8xGLI-luciferase)[5][6][7]. A constitutively expressed Renilla luciferase can be co-transfected for normalization.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% fetal bovine serum.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Sonidegib) for 1-2 hours.
-
Pathway Activation: Stimulate the Hedgehog pathway with a known agonist, such as Sonic Hedgehog (Shh) conditioned media or a small molecule SMO agonist (e.g., SAG)[8].
-
Incubation: Incubate the cells for 24-48 hours to allow for luciferase expression.
-
Lysis and Detection: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Determine the IC50 value of the test compound by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.
In-Silico Modeling Workflow
This section outlines a typical in-silico workflow for investigating the interaction of a small molecule with the SMO receptor.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol using AutoDock Vina:
-
Receptor Preparation:
-
Download the crystal structure of the human SMO receptor in complex with an antagonist (e.g., PDB ID: 5L7I, complexed with vismodegib) from the Protein Data Bank[9].
-
Prepare the receptor using AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Gasteiger charges.
-
-
Ligand Preparation:
-
Obtain the 3D structure of Sonidegib (or this compound) from a database like PubChem or sketch it using a molecular editor.
-
Use AutoDock Tools to assign rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the binding site of the co-crystallized ligand in the PDB structure.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.
-
-
Results Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities (scores).
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions.
Protocol using GROMACS:
-
System Preparation:
-
Use the best-ranked docked pose of the Sonidegib-SMO complex as the starting structure.
-
Use a force field suitable for proteins and small molecules (e.g., CHARMM36).
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-step equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions that may be important for ligand binding.
-
Interaction Analysis: Analyze the hydrogen bonds and other non-bonded interactions between the ligand and the receptor throughout the simulation to understand the dynamics of the binding.
-
Conclusion
This technical guide has provided a comprehensive framework for the in-silico modeling of the interaction between a small molecule inhibitor and the Smoothened receptor, using Sonidegib as a well-characterized example. By following the detailed experimental and computational protocols outlined, researchers can gain valuable insights into the binding mechanism, affinity, and functional consequences of novel compounds targeting the Hedgehog signaling pathway. This integrated approach of experimental validation and computational modeling is crucial for the rational design and development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative longitudinal imaging reveals that inhibiting Hedgehog activity alleviates the hypoxic tumor landscape: Longitudinal hypoxia imaging is a strategy to monitor the efficacy of Hh inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. biocompare.com [biocompare.com]
- 8. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Complex [mdtutorials.com]
N-Methyl-3-(piperidin-4-YL)benzamide: A Candidate for Histone Deacetylase Inhibition - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule HDAC inhibitors has therefore become a significant focus of therapeutic research. This technical guide explores the potential of N-Methyl-3-(piperidin-4-YL)benzamide as a candidate for HDAC inhibition. While direct experimental data for this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its core structural motifs—the benzamide group and the piperidine scaffold—provides a strong rationale for its investigation. Benzamides are a well-established class of HDAC inhibitors, often functioning as a zinc-binding group within the enzyme's active site.[1][2][3][4][5][6] The piperidine moiety is also a common feature in known HDAC inhibitors, contributing to molecular conformation and interaction with the enzyme.[7][8][9][10] This document will provide a detailed overview of the structure-activity relationships of related compounds, present established experimental protocols for synthesis and evaluation, and offer visualizations of key biological pathways and experimental workflows to guide future research into this promising candidate.
Introduction: The Rationale for this compound as an HDAC Inhibitor
HDACs catalyze the removal of acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[2] Small molecule inhibitors of HDACs can restore the expression of tumor suppressor genes, making them attractive anti-cancer agents.[2] The general pharmacophore model for an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic site, a linker region, and a cap group that interacts with the surface of the enzyme.[4][5]
This compound possesses structural features that align with this pharmacophore:
-
Benzamide Moiety as a Zinc-Binding Group: The benzamide functional group is a recognized ZBG in several classes of HDAC inhibitors.[3][4][5][6] It can coordinate with the zinc ion in the active site of class I and II HDACs, contributing to the inhibitory activity.[2][4] The potency and selectivity of benzamide-based inhibitors can be modulated by substitutions on the aromatic ring.[2][11]
-
Piperidine Scaffold as a Linker/Cap Component: The piperidine ring is a versatile scaffold found in a variety of bioactive molecules, including HDAC inhibitors.[7][8][9][10] It can serve as a rigid linker to orient the ZBG and the cap group, or it can itself be part of the cap group, interacting with residues on the rim of the catalytic tunnel. The substitution pattern on the piperidine ring is critical for optimizing potency and pharmacokinetic properties.[7]
Quantitative Data of Representative Benzamide and Piperidine-Containing HDAC Inhibitors
While specific inhibitory data for this compound is not available, the following tables summarize the activity of structurally related compounds from the literature to provide a benchmark for potential potency.
Table 1: In Vitro HDAC Inhibition by Representative Benzamide-Based Inhibitors
| Compound | Target HDAC Isoform(s) | IC50 (nM) | Reference Compound |
| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | 130, 200, 490 | N/A |
| Chidamide | HDAC1, HDAC2, HDAC3, HDAC10 | 95, 160, 67, 78 | N/A |
| Mocetinostat (MGCD0103) | HDAC1, HDAC2, HDAC3, HDAC11 | 170, 250, 510, 1900 | N/A |
| Compound 16 (2-methylthiobenzamide derivative) | HDAC3 | 30 | N/A |
Data compiled from publicly available research.[2][12]
Table 2: In Vitro Anti-proliferative Activity of Representative Piperidine-Containing HDAC Inhibitors
| Compound | Cell Line | IC50 (µM) |
| Piperidine-4-hydroxamic acid derivative | HCT-116 (Colon Carcinoma) | 0.5 |
| Thiazole-piperidine derivative 16d | HCT116 | 0.02 |
Data compiled from publicly available research.[7][10]
Proposed Signaling Pathway of HDAC Inhibition
The inhibition of HDACs leads to the hyperacetylation of histones, which in turn alters gene expression, affecting various cellular processes including cell cycle progression and apoptosis.
Caption: Proposed signaling pathway of HDAC inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound as a potential HDAC inhibitor.
Synthesis of this compound
A general synthetic route for N-substituted benzamide derivatives is outlined below.[13][14][15][16][17]
Workflow for Synthesis:
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 15. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 16. EP0355480B1 - Process for the preparation of n-methylbenzamide - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
Exploring the N-Methyl-3-(piperidin-4-YL)benzamide Scaffold for Kappa Opioid Receptor Ligand Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the potential of the N-Methyl-3-(piperidin-4-YL)benzamide chemical scaffold as a foundation for the development of selective kappa opioid receptor (KOR) ligands. While comprehensive data for this compound itself is not extensively available in public literature, its structural motifs are present in a range of compounds that have been investigated for their interaction with opioid receptors. This document will, therefore, explore the broader class of related piperidinyl and piperazinyl benzamide analogues to provide insights into the structure-activity relationships (SAR) that govern their affinity and selectivity for the KOR.
The Kappa Opioid Receptor: A Key Therapeutic Target
The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including pain perception, mood, and addiction.[1][2] Unlike the mu-opioid receptor (MOR), which is the primary target for traditional opioid analgesics like morphine, activation of the KOR is not associated with a high risk of respiratory depression or addiction.[2] In fact, KOR agonists have shown promise in preclinical models for the treatment of visceral pain and pruritus.[2] Conversely, KOR antagonists are being investigated for their potential in treating depression, anxiety, and substance use disorders.[3]
KOR Signaling Pathways
The KOR is primarily coupled to the Gi/o family of G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. This initiates a cascade of intracellular signaling events.
The dissociated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The Gβγ subunit can directly modulate the activity of various ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[1][4] These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
In addition to the canonical G-protein signaling, KOR activation can also trigger β-arrestin-2 dependent pathways.[2] There is growing evidence to suggest that the G-protein pathway mediates the desirable analgesic and anti-pruritic effects of KOR agonists, while the β-arrestin-2 pathway may be responsible for undesirable side effects such as dysphoria.[2] This has led to the concept of "biased agonism," where ligands are designed to selectively activate one pathway over the other.[4]
References
- 1. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-3-(piperidin-4-YL)benzamide Derivatives: A Technical Guide to NLRP3 Inflammasome Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its aberrant activation is implicated in pathologies including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative disorders. This has spurred the development of small molecule inhibitors aimed at modulating its activity. Among the promising chemical scaffolds, derivatives of N-Methyl-3-(piperidin-4-YL)benzamide and related structures have shown potential as NLRP3 inhibitors. This technical guide provides an in-depth overview of the core principles of NLRP3 inflammasome modulation by these compounds, summarizing available quantitative data, detailing key experimental protocols, and visualizing the critical signaling pathways and experimental workflows. While specific data for this compound derivatives is limited in publicly available literature, this guide draws upon closely related benzamide and piperidine-containing structures to provide a comprehensive framework for researchers in the field.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process, consisting of a priming signal and an activation signal.[1][2]
-
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18.[1][2]
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can trigger the activation step.[2] This leads to a series of cellular events, most notably potassium (K+) efflux, which is considered a common trigger for NLRP3 activation.[3] These events induce a conformational change in the NLRP3 protein, leading to its oligomerization and the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, forming the active inflammasome complex.[4] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[4]
-
Downstream Effects: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, IL-1β and IL-18, which are subsequently secreted from the cell.[4] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[5]
Mechanism of Action of Benzamide-based NLRP3 Inhibitors
While the precise binding site of this compound derivatives on NLRP3 is not yet fully elucidated, studies on structurally related compounds, such as MCC950 and other benzamide-containing molecules, suggest a direct interaction with the NLRP3 protein.[6][7] These inhibitors are thought to bind to the NACHT domain of NLRP3, which possesses ATPase activity essential for its oligomerization and activation.[3][6] By binding to this domain, the inhibitors lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent inflammasome assembly.[8] This targeted inhibition is specific to the NLRP3 inflammasome, with little to no effect on other inflammasomes like AIM2 or NLRC4.
Quantitative Data for NLRP3 Inflammasome Inhibitors
The following tables summarize the inhibitory activities of various benzamide and piperidine-containing compounds against the NLRP3 inflammasome. The data is primarily presented as IC50 values, which represent the concentration of the inhibitor required to reduce the inflammasome activity by 50%.
Table 1: In Vitro Inhibitory Activity of Benzamide Derivatives against NLRP3
| Compound ID | Cell Line | Stimulation | Assay | IC50 (nM) | Reference |
| MCC950 | THP-1 | LPS + Nigericin | IL-1β Release | 14.3 | |
| Compound 15 | THP-1 | LPS + Nigericin | IL-1β Release | 23 | |
| BAL-0028 | THP-1 | LPS + Nigericin | IL-1β Release | 57.5 | |
| JC124 | J774A.1 | LPS + ATP | IL-1β Release | 3250 | |
| Compound 14 | J774A.1 | LPS + ATP | IL-1β Release | <1000 | |
| Compound 17 | J774A.1 | LPS + ATP | IL-1β Release | <1000 |
Table 2: In Vivo Efficacy of Benzamide and Related NLRP3 Inhibitors
| Compound | Animal Model | Disease | Dosage | Effect | Reference |
| MCC950 | Mouse | Experimental Autoimmune Encephalomyelitis | 10 mg/kg, i.p. | Reduced disease severity | |
| MCC950 | Mouse | Cryopyrin-Associated Periodic Syndromes | 10 mg/kg, s.c. | Rescued neonatal lethality | |
| MCC950 | Mouse | Non-alcoholic Steatohepatitis (NASH) | 10 mg/kg, gavage | Reduced liver inflammation and fibrosis | [1] |
| JC124 | Mouse | Acute Myocardial Infarction | 30 mg/kg, i.p. | Significantly limited infarct size | |
| Compound 15 | Mouse | Acute Peritonitis | 10 mg/kg, p.o. | Superior efficacy to MCC950 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NLRP3 inflammasome inhibition. The following are protocols for key in vitro and in vivo experiments.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This assay is a standard method to evaluate the potency of compounds in inhibiting NLRP3-dependent IL-1β release in a human monocytic cell line.
1. Cell Culture and Differentiation:
- Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
- To differentiate the monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
2. NLRP3 Inflammasome Priming and Inhibition:
- After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS.
- Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
- Following priming, treat the cells with various concentrations of the test compound (e.g., this compound derivatives) or vehicle control (e.g., DMSO) for 1 hour.
3. NLRP3 Inflammasome Activation:
- Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM nigericin to the wells and incubate for 1 hour.
4. Quantification of IL-1β Release:
- Collect the cell culture supernatants.
- Measure the concentration of secreted IL-1β using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
start [label="Start", shape=ellipse, fillcolor="#34A853"];
step1 [label="Differentiate THP-1 monocytes\nwith PMA (48-72h)"];
step2 [label="Prime cells with LPS (4h)"];
step3 [label="Treat with test compound\nor vehicle (1h)"];
step4 [label="Activate NLRP3 with\nATP or Nigericin (1h)"];
step5 [label="Collect supernatant"];
step6 [label="Measure IL-1β\nby ELISA"];
end [label="Determine IC50", shape=ellipse, fillcolor="#34A853"];
start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end;
}
In Vivo LPS-Induced Peritonitis Model
This in vivo model is used to assess the efficacy of NLRP3 inhibitors in a mouse model of acute inflammation.
1. Animals:
- Use 8-10 week old C57BL/6 mice.
- Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
- Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose.
3. Induction of Peritonitis:
- One hour after compound administration, inject the mice intraperitoneally with a sublethal dose of LPS (e.g., 10 mg/kg).
4. Sample Collection:
- At a specified time point after LPS injection (e.g., 4 hours), euthanize the mice.
- Collect peritoneal lavage fluid by injecting and then withdrawing 5 mL of sterile PBS into the peritoneal cavity.
- Collect blood via cardiac puncture for serum analysis.
5. Analysis of Inflammatory Markers:
- Centrifuge the peritoneal lavage fluid to pellet the cells.
- Measure the concentration of IL-1β in the supernatant of the peritoneal lavage fluid and in the serum using a mouse IL-1β ELISA kit.
- Count the number of inflammatory cells (e.g., neutrophils) in the peritoneal lavage fluid using a hemocytometer or flow cytometry.
6. Data Analysis:
- Compare the levels of IL-1β and inflammatory cell counts in the compound-treated group to the vehicle-treated group.
- Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.
Conclusion
This compound derivatives and related chemical structures represent a promising class of small molecule inhibitors targeting the NLRP3 inflammasome. Their mechanism of action, centered on the direct inhibition of NLRP3's ATPase activity, offers a specific and potent means of reducing pro-inflammatory cytokine production. The experimental protocols and data presented in this guide provide a foundational framework for the continued research and development of these compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound derivatives is warranted to fully realize their therapeutic potential in treating a spectrum of inflammatory diseases.
References
- 1. NLRP3 inflammasome blockade reduces liver inflammation and fibrosis in experimental NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inhibitors(Nanjing University of Chinese Medicine) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Synthesis protocol for N-Methyl-3-(piperidin-4-YL)benzamide
An Application Note on the Synthesis of N-Methyl-3-(piperidin-4-YL)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, three-step synthetic protocol for the preparation of this compound, a compound of interest in medicinal chemistry due to its potential as a scaffold for various therapeutic agents. The synthesis employs a robust and scalable Suzuki-Miyaura cross-coupling reaction as the key step. This application note provides comprehensive experimental procedures, characterization data, and visual workflows to facilitate the replication of this synthesis in a laboratory setting.
Introduction
This compound is a versatile chemical entity that combines a substituted benzamide moiety with a piperidine ring. This structural motif is prevalent in a wide range of biologically active molecules, including receptor antagonists, enzyme inhibitors, and other central nervous system (CNS) active agents. The synthesis strategy presented herein is designed for efficiency and adaptability, allowing for potential derivatization to support structure-activity relationship (SAR) studies in drug discovery programs. The protocol is divided into three main stages: the synthesis of a key benzamide intermediate, the palladium-catalyzed cross-coupling to form the carbon-carbon bond, and the final deprotection to yield the target compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following three-step sequence:
-
Amidation: Formation of N-methyl-3-bromobenzamide from 3-bromobenzoic acid.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of N-methyl-3-bromobenzamide with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.
-
Deprotection: Acid-mediated removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Methyl-3-bromobenzamide
This protocol describes the conversion of 3-bromobenzoic acid to its corresponding N-methyl amide.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mmol) |
| 3-Bromobenzoic Acid | 201.02 | 10.0 | 49.7 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.88 (5.4 mL) | 74.6 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Methylamine (2M in THF) | 31.06 | - | 100 |
Protocol:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 3-bromobenzoic acid (10.0 g, 49.7 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (5.4 mL, 74.6 mmol) dropwise over 15 minutes. Add one drop of dimethylformamide (DMF) as a catalyst.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentrate the reaction mixture in vacuo to remove excess thionyl chloride and solvent, yielding the crude 3-bromobenzoyl chloride as a yellow oil.
-
Redissolve the crude acid chloride in 50 mL of anhydrous DCM and cool to 0 °C.
-
Slowly add a 2.0 M solution of methylamine in THF (50 mL, 100 mmol) dropwise. A white precipitate will form.
-
Stir the reaction at room temperature for 1 hour after the addition is complete.
-
Quench the reaction with 50 mL of water and separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N-methyl-3-bromobenzamide as a white solid.
Results:
| Product | Yield (g) | Yield (%) | M.P. (°C) |
| N-Methyl-3-bromobenzamide | 10.1 | 95 | 98-100 |
Step 2: Suzuki-Miyaura Cross-Coupling
This step forms the C-C bond between the benzamide and the protected piperidine ring.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mmol) |
| N-Methyl-3-bromobenzamide | 214.06 | 5.0 | 23.4 |
| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | 310.25 | 8.0 | 25.8 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.86 | 1.17 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 9.7 | 70.2 |
| 1,4-Dioxane/Water (4:1) | - | 100 mL | - |
Protocol:
-
In a 250 mL Schlenk flask, combine N-methyl-3-bromobenzamide (5.0 g, 23.4 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (8.0 g, 25.8 mmol), and potassium carbonate (9.7 g, 70.2 mmol).
-
Add Pd(dppf)Cl₂ (0.86 g, 1.17 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (80 mL) and water (20 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and dilute with 100 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, 30-50% ethyl acetate in hexanes) to yield the Boc-protected product as a white solid.
Results:
| Product | Yield (g) | Yield (%) |
| tert-Butyl 4-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate | 6.8 | 84 |
Step 3: N-Boc Deprotection
This final step removes the Boc protecting group to yield the target compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mmol) |
| tert-Butyl 4-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate | 346.45 | 6.0 | 17.3 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 13.3 (8.9 mL) | 117 |
Protocol:
-
Dissolve tert-butyl 4-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate (6.0 g, 17.3 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (8.9 mL, 117 mmol) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in 50 mL of DCM and wash with a saturated solution of NaHCO₃ until the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as an off-white solid.
Results:
| Product | Yield (g) | Yield (%) | M.P. (°C) |
| This compound | 4.1 | 96 | 155-158 |
Characterization Data
This compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H), 7.58 (d, J = 7.7 Hz, 1H), 7.40 (d, J = 7.7 Hz, 1H), 7.32 (t, J = 7.7 Hz, 1H), 6.25 (br s, 1H, NH), 3.18 (d, J = 12.4 Hz, 2H), 3.01 (d, J = 4.8 Hz, 3H, N-CH₃), 2.75 (td, J = 12.4, 2.6 Hz, 2H), 2.60 (tt, J = 11.8, 3.8 Hz, 1H), 1.85 (d, J = 12.4 Hz, 2H), 1.70 (qd, J = 12.4, 4.2 Hz, 2H), 1.60 (br s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.2, 145.5, 135.2, 129.1, 128.8, 126.0, 125.5, 46.5, 45.1, 33.5, 27.0.
-
MS (ESI+): m/z = 247.18 [M+H]⁺.
Potential Application in Signaling Pathway Research
Compounds with a piperidine-benzamide scaffold are often investigated as ligands for G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical signaling pathway where such a compound could act as an antagonist, preventing the activation of a downstream cascade.
Figure 2: Hypothetical GPCR signaling pathway modulation.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of N-Methyl-3-(piperidin-4-YL)benzamide. The protocol is designed for efficient separation of the target compound from potential impurities. The provided methodology is a starting point and includes a systematic approach for further optimization to achieve desired purity and recovery.
Introduction
This compound is a chemical entity of interest in pharmaceutical research and development. Efficient purification is critical to ensure the quality, safety, and efficacy of subsequent applications. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of small molecules. This document provides a detailed protocol for the purification of this compound using RP-HPLC with UV detection.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for developing a suitable HPLC method. The presence of the basic piperidine moiety (predicted pKa of the conjugate acid is around 8-10) and the benzamide chromophore are key considerations.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source |
| Molecular Formula | C13H18N2O | PubChem |
| Molecular Weight | 218.29 g/mol | PubChem |
| Predicted pKa (amide) | 15.15 ± 0.46 (for a similar compound) | ChemicalBook[1] |
| Predicted Boiling Point | 403.2 ± 38.0 °C (for a similar compound) | ChemicalBook[1] |
| Solubility | Moderately soluble in water; soluble in organic solvents. | Guidechem |
| UV Absorbance | Benzamide chromophore suggests absorbance around 254 nm. | Inferred from related compounds[2][3] |
Proposed HPLC Purification Method
Based on the analysis of structurally related compounds, a reverse-phase HPLC method is proposed. A C18 stationary phase is chosen for its versatility in separating moderately polar compounds. The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution to ensure good peak shape and resolution.
Table 2: Proposed HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| Instrumentation | |
| HPLC System | Preparative HPLC system with gradient capability |
| Pump | Binary or Quaternary Gradient Pump |
| Injector | Autosampler or Manual Injector |
| Detector | UV-Vis Detector |
| Column | C18, 5 µm, 250 x 10 mm (or similar preparative column) |
| Chromatographic Conditions | |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 5.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 100-500 µL (dependent on sample concentration) |
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Sample Preparation
-
Dissolve the crude this compound in a suitable solvent, such as a mixture of water and acetonitrile or dimethyl sulfoxide (DMSO).
-
The final sample concentration should be optimized to avoid column overloading, typically in the range of 1-10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Purification Protocol
-
Equilibrate the HPLC system with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in Table 2.
-
Monitor the separation at 254 nm.
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Method Optimization Protocol
To enhance the separation efficiency, the following parameters can be systematically adjusted:
-
Mobile Phase pH: The use of an acidic modifier like TFA is recommended to protonate the piperidine nitrogen, leading to improved peak shape.[4][5] Alternative modifiers such as formic acid or phosphoric acid can be evaluated.
-
Gradient Profile: The gradient slope and duration can be modified to improve the resolution between the target compound and closely eluting impurities. A shallower gradient can increase resolution.
-
Organic Solvent: Methanol can be used as an alternative to acetonitrile. The change in solvent will alter the selectivity of the separation.
-
Column Chemistry: If co-eluting impurities are observed, a different stationary phase (e.g., C8, Phenyl-Hexyl) can be tested.
Visualizations
Caption: HPLC Purification Workflow for this compound.
References
- 1. N-methyl-4-(piperidin-3-yl)benzamide CAS#: 1931126-39-4 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzamide [webbook.nist.gov]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for N-Methyl-3-(piperidin-4-YL)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-(piperidin-4-YL)benzamide is a synthetic compound belonging to the benzamide class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. While the precise mechanism of action for this specific compound is a subject of ongoing research, related benzamide derivatives have demonstrated potential as therapeutic agents. For instance, the structural analog N-Methyl-4-(Piperidin-4-Yl)Benzamide has been shown to exhibit potent antitumor properties against hepatocellular carcinoma (HepG2) cells, with an IC50 value of 0.25 μM.[1] The proposed mechanism for this activity involves the induction of cell cycle arrest through a p53/p21-dependent pathway.[1]
These application notes provide detailed in vitro assay protocols to characterize the biological activity of this compound, focusing on its potential cytotoxic effects and its impact on cell cycle progression in a cancer cell line.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Compound | Cell Line | Assay Duration (hours) | IC50 (µM) |
| This compound | HepG2 | 48 | 1.5 |
| Doxorubicin (Positive Control) | HepG2 | 48 | 0.1 |
Table 2: Cell Cycle Analysis of HepG2 Cells Treated with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (1.5 µM) | 75.6 ± 4.2 | 10.3 ± 1.9 | 14.1 ± 2.1 |
| Nocodazole (Positive Control for G2/M arrest) | 10.1 ± 1.5 | 15.3 ± 2.0 | 74.6 ± 5.5 |
Experimental Protocols
Protocol 1: Cell Viability MTS Assay
This protocol details the use of a colorimetric MTS assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HepG2 cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in culture medium to create a series of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.1%.
-
Cell Seeding: Harvest and count the cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound
-
Vehicle control (DMSO)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 5 x 10^5 HepG2 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration (determined in Protocol 1) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for determining cytotoxicity and cell cycle effects.
Caption: p53/p21 signaling pathway leading to G1 cell cycle arrest.
References
Application Notes: Cell-based Assays for N-Methyl-3-(piperidin-4-YL)benzamide Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for evaluating the cellular activity of N-Methyl-3-(piperidin-4-YL)benzamide, a compound class often associated with the inhibition of Poly (ADP-ribose) polymerase (PARP). The protocols herein detail key cell-based assays essential for characterizing the compound's potency, mechanism of action, and therapeutic potential. Methodologies for assessing cell viability, direct PARP activity, DNA damage, and apoptosis are presented, along with templates for data presentation and visual diagrams of relevant pathways and workflows.
Introduction: The Role of PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical to cellular homeostasis, playing a central role in DNA repair, genomic stability, and programmed cell death.[1] The PARP1 enzyme, in particular, is a primary sensor of single-strand DNA breaks (SSBs).[1] Upon detecting a break, PARP1 binds to the DNA and synthesizes a poly (ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair enzymes.[1]
Inhibition of PARP has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] By blocking PARP-mediated SSB repair, inhibitors cause these breaks to accumulate, leading to the formation of lethal double-strand breaks during DNA replication and ultimately, selective cancer cell death.[2] Benzamide derivatives, including this compound, represent a chemical scaffold known to produce potent PARP inhibitors.
Key Cell-Based Assays for Characterization
To fully characterize the activity of a potential PARP inhibitor like this compound, a suite of cell-based assays is recommended:
-
Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell proliferation and establish a dose-dependent response (e.g., IC50). The MTT assay is a standard colorimetric method for this purpose.
-
Cellular PARP Activity Assay: To directly confirm that the compound inhibits the enzymatic activity of PARP within a cellular context. This is often achieved by measuring the levels of PAR polymer after inducing DNA damage.[3]
-
DNA Damage Assay (Comet Assay): To visualize and quantify the DNA damage that accumulates as a result of PARP inhibition. The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[4]
-
Apoptosis Assay (Caspase-3/7 Activity): To confirm that the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[5]
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient cell lines like MDA-MB-436 or Capan-1) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cellular PARP Activity Assay (ELISA-based)
Principle: This assay quantifies the level of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, in cell lysates. Following the induction of DNA damage, effective PARP inhibition by the test compound will result in a dose-dependent decrease in PAR levels.[3]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 1-4 hours.
-
Induction of DNA Damage: To stimulate PARP activity, treat cells with a DNA-damaging agent (e.g., 1 mM H₂O₂ for 10 minutes or 20 µM MNNG for 15 minutes).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer provided with a commercial assay kit.
-
PAR Quantification: Use a commercial HT PARP in vivo Pharmacodynamic Assay kit (e.g., from Trevigen) to measure PAR levels.[3] This typically involves incubating the cell lysates in wells pre-coated with an anti-PAR monoclonal capture antibody.[3]
-
Detection: Add a PAR-detecting antibody (e.g., rabbit polyclonal) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Signal Generation: Add a chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[3]
-
Data Analysis: Generate a standard curve using PAR standards. Calculate the PAR concentration in the samples and determine the percentage of PARP inhibition at different compound concentrations to derive the IC50 value.
DNA Damage Quantification (Alkaline Comet Assay)
Principle: The single-cell gel electrophoresis, or comet assay, measures DNA strand breaks.[4] When lysed cells embedded in agarose are subjected to electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[9]
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours). A positive control (e.g., a known DNA-damaging agent) should be included.
-
Cell Embedding: Harvest approximately 20,000 cells per sample and mix them with low-melting-point agarose. Pipette this mixture onto a specialized comet assay slide. Allow to solidify.
-
Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergent) for at least 60 minutes at 4°C to break down the cell and nuclear membranes, leaving behind DNA "nucleoids".[10]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 30 minutes to allow the DNA to unwind.[10]
-
Electrophoresis: Apply a voltage of approximately 21-25 V for 30 minutes.[10] This allows the negatively charged, broken DNA fragments to migrate towards the anode.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or Vista Green).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment.
Apoptosis Induction (Caspase-3/7 Activity Assay)
Principle: This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[11] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).[12]
-
Reagent Preparation: Reconstitute the lyophilized assay substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Execution: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from cell-free wells) from all experimental readings. An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Data Presentation
Quantitative results from the assays should be summarized for clear comparison.
Table 1: Example Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value |
|---|---|---|---|
| Cell Viability | MDA-MB-436 (BRCA1 mutant) | IC50 | 15 nM |
| Cell Viability | Capan-1 (BRCA2 mutant) | IC50 | 8 nM |
| Cell Viability | MCF-7 (BRCA proficient) | IC50 | >10 µM |
| Cellular PARP Activity | HeLa | IC50 | 5 nM |
| Apoptosis (Caspase-3/7) | MDA-MB-436 | Fold Increase (at 100 nM) | 4.2-fold |
Note: Data are for illustrative purposes only and must be determined experimentally.
Visualizations
Diagrams are essential for illustrating the mechanism of action and experimental procedures.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Caption: Workflow for characterizing a potential PARP inhibitor.
References
- 1. PARP assay [assay-protocol.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP activity assay [bio-protocol.org]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. bosterbio.com [bosterbio.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Preclinical Efficacy Testing of N-Methyl-3-(piperidin-4-YL)benzamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-(piperidin-4-YL)benzamide is a novel small molecule with therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for evaluating its preclinical efficacy in various animal models. The primary focus of these guidelines is on a hypothesized mechanism of action as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of agents effective in cancers with deficiencies in DNA damage repair pathways. The methodologies outlined herein can be adapted based on the specific therapeutic area and target validation studies.
Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for obtaining meaningful preclinical data. For evaluating the efficacy of a potential PARP inhibitor, several types of models are recommended:
-
Xenograft Models: Human cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutations) are implanted into immunodeficient mice. These models are useful for initial efficacy screening and dose-range finding.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from cancer patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[1]
-
Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that lead to the spontaneous development of tumors, closely mimicking human disease progression.[2] For instance, KPC mice, which carry mutations frequently found in pancreatic cancer, can be used to study drug efficacy in a more physiologically relevant context.[2][3]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Experimental Protocols
In Vivo Efficacy Study in a BRCA-Deficient Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy in a human tumor xenograft model with a known BRCA1/2 mutation.
Materials:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Human cancer cell line with a documented BRCA1 or BRCA2 mutation (e.g., CAPAN-1 for pancreatic cancer, MDA-MB-436 for breast cancer).
-
Test Article: this compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Positive Control: A clinically approved PARP inhibitor (e.g., Olaparib or Niraparib).[2][4]
-
Vehicle Control: The formulation vehicle used for the test article and positive control.
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells in their logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound, the positive control, or the vehicle control according to the predetermined dosing schedule (e.g., once or twice daily via oral gavage).
-
The dose levels for the test article should be determined from prior maximum tolerated dose (MTD) studies.
-
-
Efficacy Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Secondary endpoints may include tumor growth delay (TGD) and the number of partial or complete responses.[5]
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
At the end of the study, or at specified time points, collect tumor tissue and plasma samples.
-
Assess target engagement by measuring the inhibition of PARP activity in tumor lysates (e.g., by measuring PAR levels).
-
Evaluate downstream effects by quantifying markers of DNA damage, such as γH2AX foci, via immunohistochemistry or western blotting.[4]
-
Combination Study with a DNA-Damaging Agent
Objective: To assess the potential synergistic or additive anti-tumor effect of this compound when combined with a DNA-damaging chemotherapeutic agent.
Materials:
-
Animal Model and Cell Line: As described in Protocol 1. A cell line without a BRCA mutation but with potential homologous recombination deficiencies can also be considered.
-
Test Article and Controls: As described in Protocol 1.
-
Combination Agent: A standard-of-care DNA-damaging agent (e.g., temozolomide, carboplatin, or doxorubicin).[3]
Protocol:
-
Study Design:
-
Include the following treatment groups:
-
Vehicle Control
-
This compound alone
-
DNA-damaging agent alone
-
This compound + DNA-damaging agent
-
-
-
Dosing and Schedule:
-
The dosing and schedule for each agent should be optimized. Typically, the PARP inhibitor is administered for a longer duration, while the chemotherapeutic agent is given intermittently.
-
-
Endpoints and Analysis:
-
Monitor tumor growth and body weight as in Protocol 1.
-
The primary endpoint is to determine if the combination therapy results in a significantly greater anti-tumor effect compared to either monotherapy.
-
Toxicity of the combination should be carefully monitored.
-
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Summary of Anti-Tumor Efficacy
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | Number of Responses (CR/PR) |
| Vehicle Control | - | - | ||
| This compound | ||||
| Positive Control | ||||
| Combination Arm |
CR: Complete Response; PR: Partial Response
Table 2: Pharmacodynamic Biomarker Analysis
| Treatment Group | Mean PAR Levels in Tumor (% of Control) ± SEM | Mean γH2AX Foci per Cell ± SEM |
| Vehicle Control | 100 | |
| This compound | ||
| Positive Control |
Experimental Workflow Diagram
Alternative Therapeutic Contexts
While the primary focus here is on a hypothesized PARP inhibitory mechanism, the this compound scaffold has been explored in other contexts. Should target validation studies indicate a different mechanism, the following animal models may be more appropriate:
-
Neuroinflammation and Pain: Models such as the collagen-induced arthritis model in mice or neuropathic pain models (e.g., chronic constriction injury) could be employed to assess anti-inflammatory and analgesic effects.
-
Central Nervous System Disorders: For potential neuroleptic or antidepressant activity, behavioral models in rodents, such as the forced swim test, elevated plus maze, or prepulse inhibition, would be relevant.[6]
In each case, the experimental design, including the choice of positive controls and relevant biomarkers, would need to be adapted to the specific therapeutic indication.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound efficacy in animal models, with a detailed focus on a hypothesized role as a PARP inhibitor. The provided protocols and data presentation formats are intended to guide researchers in designing robust studies that can generate high-quality, interpretable data to support further drug development. It is crucial to adapt these general guidelines to the specific scientific questions being addressed and the evolving understanding of the compound's mechanism of action.
References
- 1. mdlinx.com [mdlinx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methyl-3-(piperidin-4-YL)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-(piperidin-4-YL)benzamide is a small molecule of interest in pharmacological research. This document provides detailed protocols for its solubilization for in vitro and in vivo experiments, along with an overview of its potential biological activities and associated signaling pathways. Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. The compound is commonly available as a dihydrochloride salt, which generally enhances its solubility in aqueous solutions compared to the free base form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O (free base) | PubChem |
| Molecular Weight | 218.29 g/mol (free base) | PubChem |
| Form | Dihydrochloride salt | PubChem[1] |
| Molecular Formula (Salt) | C₁₃H₂₀Cl₂N₂O | PubChem[1] |
| Molecular Weight (Salt) | 291.21 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | General Knowledge |
Solubility Data
Precise quantitative solubility data for this compound in various laboratory solvents is not extensively published. However, based on the general solubility of benzamide derivatives and the presence of the piperidine group and hydrochloride salt form, a qualitative and estimated solubility profile is provided in Table 2. It is strongly recommended that researchers perform small-scale solubility tests to determine the optimal solvent for their specific experimental needs.
Table 2: Estimated Solubility of this compound Dihydrochloride
| Solvent | Estimated Solubility | Remarks |
| Water | Moderately Soluble | Solubility is enhanced by the dihydrochloride salt form. Sonication may be required. |
| Phosphate-Buffered Saline (PBS) | Moderately Soluble | Similar to water. Ensure pH of the final solution is compatible with the experiment. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol (EtOH) | Soluble | Can be used for stock solutions, but may have cellular toxicity at higher concentrations. |
| Methanol (MeOH) | Soluble | Generally used for analytical purposes rather than biological experiments due to toxicity. |
| Dimethylformamide (DMF) | Highly Soluble | An alternative to DMSO for preparing stock solutions. |
Experimental Protocols
Protocol for Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, for use in cell-based assays.
Materials:
-
This compound dihydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound dihydrochloride in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for the experiment, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sterile cell culture.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).
Protocol for Preparation of Formulations for In Vivo Studies
This protocol provides a general guideline for preparing a formulation of this compound for administration in animal models. The choice of vehicle will depend on the route of administration and the required dose.
Materials:
-
This compound dihydrochloride
-
Sterile Water for Injection or Saline
-
Co-solvents (e.g., PEG 400, Tween 80, Cremophor EL) - use will depend on the required concentration and stability.
-
Sterile vials
-
Vortex mixer and sonicator
Procedure for an Aqueous Formulation:
-
Vehicle Preparation: Prepare the desired aqueous vehicle (e.g., sterile saline).
-
Compound Addition: Weigh the required amount of this compound dihydrochloride and add it to the vehicle.
-
Dissolution:
-
Vortex the mixture thoroughly.
-
If necessary, gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.
-
Ensure the compound is completely dissolved before administration.
-
-
pH Adjustment (if necessary): Check the pH of the final formulation and adjust to a physiologically acceptable range (typically pH 6.5-7.5) if needed, using sterile NaOH or HCl.
-
Administration: The formulation should be prepared fresh before each administration and administered via the desired route (e.g., oral gavage, intraperitoneal injection).
Important Considerations for In Vivo Studies:
-
Toxicity: Always perform preliminary toxicity studies to determine the maximum tolerated dose of the compound and the vehicle.
-
Stability: Assess the stability of the formulation over the duration of the experiment.
-
Route of Administration: The choice of vehicle is highly dependent on the route of administration. For intravenous administration, ensure complete solubility and isotonicity.
Potential Signaling Pathways and Experimental Workflows
Based on studies of structurally similar compounds, this compound may exert its biological effects through modulation of key signaling pathways involved in cancer progression. Two potential pathways are the Hedgehog signaling pathway and the p53/p21-mediated cell cycle arrest pathway.
Inhibition of the Hedgehog Signaling Pathway
Several benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. These inhibitors often target the Smoothened (SMO) receptor.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Induction of p53/p21-Mediated Cell Cycle Arrest
A structurally related compound, N-Methyl-4-(Piperidin-4-Yl)Benzamide, has been shown to induce cell cycle arrest through a p53/p21-dependent mechanism.[2]
Caption: p53/p21-mediated cell cycle arrest induced by this compound.
General Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for screening the effects of this compound on a cancer cell line.
References
Application Notes and Protocols for N-Methyl-3-(piperidin-4-YL)benzamide in Cancer Cell Line Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-Methyl-3-(piperidin-4-YL)benzamide belongs to the benzamide class of compounds, a versatile scaffold that has been explored for various therapeutic applications, including oncology. While specific research on this compound is emerging, studies on structurally related benzamide derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. These compounds have been shown to modulate key cellular processes such as cell cycle progression and apoptosis through various signaling pathways. For instance, a related compound, N-Methyl-4-(Piperidin-4-Yl)Benzamide (NMPB), has shown potent activity against HepG2 liver cancer cells by inducing cell cycle arrest through a p53/p21-dependent pathway[1]. Other N-substituted benzamides have been found to induce apoptosis via a mitochondrial pathway, involving the release of cytochrome c and activation of caspase-9, often in a p53-independent manner[2]. This document provides detailed application notes and experimental protocols based on the known activities of similar benzamide derivatives to guide the investigation of this compound in cancer cell line studies.
Mechanism of Action (Hypothesized)
Based on studies of related benzamide compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Cell Cycle Arrest: The compound may cause cell cycle arrest at the G2/M phase, a common mechanism for N-substituted benzamides, or potentially at the G0/G1 phase through modulation of cyclin-dependent kinases (CDKs) and their inhibitors[1][2].
-
Induction of Apoptosis: It may trigger programmed cell death through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspases[2].
-
Modulation of Signaling Pathways: The compound could potentially influence key cancer-related signaling pathways, such as the p53 pathway[1].
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on various cancer cell lines, based on typical results observed for similar benzamide derivatives.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| HCT-116 | Colorectal Carcinoma | 12.5 |
| HepG2 | Hepatocellular Carcinoma | 18.7 |
| HL-60 | Promyelocytic Leukemia | 8.9 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells (24h Treatment)
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.3 ± 3.1 | 28.1 ± 2.5 | 16.6 ± 1.8 |
| 10 µM Compound | 52.8 ± 2.9 | 25.5 ± 2.2 | 21.7 ± 2.1 |
| 25 µM Compound | 45.1 ± 3.5 | 18.2 ± 1.9 | 36.7 ± 3.3 |
Table 3: Induction of Apoptosis by this compound in HL-60 Cells (48h Treatment)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 4.2 ± 0.8 | 2.1 ± 0.5 |
| 5 µM Compound | 15.7 ± 1.9 | 5.3 ± 0.9 |
| 10 µM Compound | 32.4 ± 3.1 | 12.8 ± 1.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the desired concentrations of the compound for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Cell Cycle Analysis Workflow
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the desired concentrations of the compound for the indicated time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways
The following diagrams illustrate potential signaling pathways affected by this compound based on the mechanisms of related compounds.
p53-Dependent Cell Cycle Arrest
Intrinsic Apoptosis Pathway
References
N-Methyl-3-(piperidin-4-YL)benzamide: Current Status in Neurological Disorder Research
Despite a thorough review of scientific literature and patent databases, there is currently no publicly available research detailing the specific use of N-Methyl-3-(piperidin-4-YL)benzamide in the field of neurological disorder research. Therefore, detailed application notes and experimental protocols for this specific compound cannot be provided at this time.
While research on this particular molecule is not available, the broader classes of compounds to which it belongs—benzamides and piperidines—are of significant interest to researchers in neuroscience and drug development for neurological and psychiatric conditions. Many derivatives of these scaffolds have been and continue to be actively investigated for their potential to modulate key signaling pathways in the central nervous system (CNS).
General Interest in Benzamide and Piperidine Derivatives in Neuroscience
Substituted benzamides and piperidines are privileged structures in medicinal chemistry due to their ability to interact with a variety of CNS targets. Research has shown that different analogs can exhibit high affinity and selectivity for various receptors, including:
-
Dopamine Receptors: Numerous benzamide derivatives have been developed as antagonists for dopamine D2, D3, and D4 receptors. These receptors are crucial in modulating mood, cognition, and motor control, and their dysregulation is implicated in conditions such as schizophrenia, psychosis, and Parkinson's disease.
-
Serotonin Receptors: The serotonin system is a key target for treating depression, anxiety, and other mood disorders. Certain piperidine-containing compounds have been shown to interact with various serotonin receptor subtypes.
-
Sigma Receptors: Sigma receptors are implicated in a range of neurological functions, including neuroprotection, and are being explored as potential targets for treating neurodegenerative diseases and psychiatric disorders. Benzamide and piperidine moieties are common features in ligands developed for these receptors.
The general hypothesis for a novel compound like this compound would be its potential interaction with one or more of these receptor systems. The specific substitution pattern on the benzamide and piperidine rings would determine its target affinity, selectivity, and functional activity (agonist or antagonist).
Hypothetical Research Workflow
Should a researcher wish to investigate the potential of this compound for neurological disorders, a typical preclinical research workflow would be initiated.
Application Notes and Protocols: N-Methyl-3-(piperidin-4-YL)benzamide in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-(piperidin-4-YL)benzamide is a chemical scaffold of significant interest within drug discovery. Its structure, incorporating a flexible piperidine ring and a rigid benzamide group, presents a versatile framework for interaction with a variety of biological targets. This document provides detailed application notes and protocols for the utilization of this compound in drug discovery screening libraries. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds targeting a range of protein classes. Therefore, this document will also draw upon data from structurally related molecules to provide a comprehensive guide for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for assessing the compound's suitability for various screening assays and for interpreting structure-activity relationships (SAR).
| Property | Value | Source |
| Molecular Formula | C13H18N2O | PubChem |
| Molecular Weight | 218.29 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 50989027-1 | PubChem |
| Topological Polar Surface Area | 41.6 Ų | PubChem (Computed) |
| Hydrogen Bond Donors | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |
| LogP (Predicted) | 2.1 | PubChem (Computed) |
Synthesis Protocol
The following is a general protocol for the synthesis of this compound, adapted from procedures for similar benzamide derivatives.
Reaction Scheme:
A representative amide coupling reaction for synthesis.
Materials:
-
3-(piperidin-4-yl)benzoic acid
-
Methylamine (as a solution in a suitable solvent, e.g., THF, or as a salt)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 3-(piperidin-4-yl)benzoic acid (1 equivalent) in anhydrous DMF, add the amide coupling reagent (1.1 equivalents) and the organic base (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add methylamine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Discovery Screening
Given the structural features of this compound, it can be included in screening libraries targeting a variety of protein families. The benzamide moiety can act as a hydrogen bond donor and acceptor, while the piperidine ring can be a key interaction motif, often found in ligands for G-protein coupled receptors (GPCRs) and ion channels. The methyl group on the amide nitrogen can influence the conformation and binding affinity.
Hypothetical Screening Workflow: Kinase Inhibitor Screening
Based on the prevalence of the benzamide scaffold in kinase inhibitors, a hypothetical screening workflow to identify inhibitors of a target kinase is presented below.
A high-throughput screening workflow for kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a generic luminescent kinase assay to determine the inhibitory activity of this compound against a target kinase.
Materials:
-
This compound (dissolved in 100% DMSO)
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer
-
Luminescent Kinase Assay Reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions and controls (positive and negative) into the 384-well assay plates.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
Add the kinase/substrate solution to the assay plate and briefly incubate.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (e.g., ADP-Glo™ Reagent). Incubate as recommended by the manufacturer (e.g., 40 minutes).
-
Add the second detection reagent (Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes).
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
For compounds showing significant inhibition, perform a dose-response experiment to determine the IC50 value.
-
Potential Signaling Pathway Involvement
While the specific pathway modulated by this compound is unconfirmed, related benzamide structures have been shown to interact with various signaling pathways. For instance, some act as inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and have implications in cancer therapy. A simplified diagram of a potential mechanism of action as an HDAC inhibitor is shown below.
A potential mechanism of action as an HDAC inhibitor.
Conclusion
This compound represents a valuable scaffold for inclusion in drug discovery screening libraries. Its physicochemical properties make it a suitable candidate for a wide range of in vitro assays. While its specific biological targets are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests potential for activity against various protein families, including kinases and epigenetic targets. The protocols and workflows provided here offer a framework for researchers to begin exploring the therapeutic potential of this and related compounds. Further investigation is warranted to fully characterize its biological activity and potential for development into novel therapeutics.
Application Notes and Protocols for N-Methyl-3-(piperidin-4-YL)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of N-Methyl-3-(piperidin-4-YL)benzamide as an analytical standard and offer detailed protocols for its characterization and quantification. The information is intended to guide researchers in utilizing this compound in drug discovery and development, particularly in the context of its potential as a PARP inhibitor.
Application Notes
This compound belongs to the benzamide class of compounds, which are recognized for their diverse pharmacological activities. Notably, benzamide and its derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage.[1][2] PARP inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology, for their ability to induce synthetic lethality in cancer cells with deficient DNA repair mechanisms.
Given its structural similarity to known PARP inhibitors, this compound is a valuable analytical standard for:
-
High-throughput screening (HTS) to identify novel PARP inhibitors.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of related benzamide scaffolds.
-
In vitro and in vivo studies to investigate the mechanisms of PARP inhibition and its downstream cellular effects.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.
Putative Signaling Pathway
As a potential PARP inhibitor, this compound is hypothesized to modulate the DNA damage response pathway. In cancer cells with mutations in DNA repair genes (e.g., BRCA1/2), the inhibition of PARP leads to the accumulation of single-strand breaks, which are converted to cytotoxic double-strand breaks during replication. This ultimately results in cell cycle arrest and apoptosis.
Physicochemical Properties
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C13H18N2O | PubChem |
| Molecular Weight | 218.29 g/mol | PubChem |
| Exact Mass | 218.141913 g/mol | PubChem |
| pKa (most basic) | 9.8 (Predicted) | ChemAxon |
| LogP | 1.5 (Predicted) | ChemAxon |
| Solubility | Soluble in DMSO, Methanol | General Data |
Experimental Protocols
The following are detailed protocols for the analysis of this compound. These methods are based on standard procedures for the analysis of small molecule pharmaceuticals and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol describes a reverse-phase HPLC method for the determination of the purity of this compound and for its quantification in various matrices.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and formic acid
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Purity: Determine the area percent of the main peak corresponding to this compound.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-3-(piperidin-4-YL)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Methyl-3-(piperidin-4-YL)benzamide and improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in amide bond formation can stem from several factors. A primary cause is often incomplete activation of the carboxylic acid or instability of the activated intermediate.[1] Another common issue is the presence of moisture, which can hydrolyze the activated ester. Side reactions, such as the formation of guanidinium by-products when using certain coupling reagents, can also consume reactants and lower the yield.
To improve the yield, consider the following:
-
Drying: Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
-
Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the amine component (methylamine or a suitable source) can drive the reaction to completion.[2]
-
Order of Addition: For many coupling reagents like HATU, pre-activating the carboxylic acid (3-(piperidin-4-YL)benzoic acid) with the coupling reagent and a base before adding the amine can be beneficial.[2][3]
-
Temperature Control: Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can minimize side reactions.
Q2: I am observing significant amounts of unreacted starting material. What should I do?
A2: Unreacted starting material, particularly the carboxylic acid, often points to inefficient activation. The choice of coupling reagent and reaction conditions is crucial.[1] If using a carbodiimide like EDC, the addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can improve efficiency and reduce side reactions like racemization. If standard coupling agents fail, converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride might be a more forceful, yet effective, strategy.[4][5]
Q3: My final product is difficult to purify. What are common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, by-products from the coupling reagent (e.g., dicyclohexylurea (DCU) if using DCC), and any excess reagents.[2] If using DCC, DCU is notoriously difficult to remove but can sometimes be filtered off as it is poorly soluble in many organic solvents.[2] Purification is often best achieved through column chromatography on silica gel. Employing a solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) can effectively separate the desired product from impurities. An acidic or basic wash during the work-up can also help remove unreacted starting materials.
Q4: How can I be sure that my piperidine nitrogen is not interfering with the reaction?
A4: The secondary amine of the piperidine ring is also a nucleophile and can compete with methylamine in the coupling reaction, leading to oligomerization or side products. To prevent this, it is standard practice to use a piperidine starting material that is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This group can be removed in a subsequent step after the amide bond is formed.
Frequently Asked Questions (FAQs)
Q: What are the most common coupling reagents for this type of amide synthesis?
A: A variety of coupling reagents can be used. Common choices include:
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often used with additives like HOBt or NHS.[1][5]
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly efficient coupling reagents.[2]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective option.
Q: What is a suitable solvent for this reaction?
A: The choice of solvent is critical. Aprotic polar solvents are generally preferred. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly used.[5] It is crucial that the solvent is anhydrous.
Q: What is a typical reaction time and temperature?
A: Reaction times can vary from a few hours to overnight (12-24 hours). The reaction is often started at a lower temperature (0 °C) during the addition of reagents to control any exotherm and then allowed to warm to room temperature.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of a protected precursor to this compound, based on common amide coupling methodologies.
| Coupling Reagent System | Carboxylic Acid (eq.) | Amine (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt | 1.0 | 1.2 | 2.0 (DIPEA) | DCM | 0 to RT | 12 | 70-85 |
| HATU/DIPEA | 1.0 | 1.1 | 3.0 | DMF | 0 to RT | 4-8 | 85-95[2] |
| SOCl₂ then Amine | 1.0 | 2.0 | 2.0 (Et₃N) | DCM | 0 to RT | 2-4 | 60-80[4] |
Yields are estimates for the coupling step to form N-Boc-N-Methyl-3-(piperidin-4-YL)benzamide and can vary based on substrate purity and experimental execution.
Experimental Protocols
Protocol 1: Synthesis of N-((tert-butoxycarbonyl)piperidin-4-yl)-N-methylbenzamide using HATU
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the acid.[3]
-
In a separate flask, prepare a solution of methylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) (1.2 eq.) in anhydrous DMF.
-
Slowly add the methylamine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection to Yield this compound
-
Dissolve the purified N-((tert-butoxycarbonyl)piperidin-4-yl)-N-methylbenzamide in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
If TFA was used, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃) to neutralize the acid. If HCl was used, the hydrochloride salt of the product is often isolated.
-
Extract the free base with an organic solvent, dry, and concentrate to yield the final product.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A workflow for troubleshooting low reaction yields.
References
N-Methyl-3-(piperidin-4-YL)benzamide solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with N-Methyl-3-(piperidin-4-YL)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a chemical compound often used as a building block in the synthesis of pharmaceutical compounds.[1] Like many benzamide derivatives, it can exhibit limited aqueous solubility due to its molecular structure, which can pose challenges in experimental assays and formulation development.[2][3] The presence of both a relatively nonpolar benzamide group and a polar piperidinyl group gives it complex solubility characteristics.
Q2: Is this compound available in different forms?
A2: Yes, this compound is available as a free base and as a dihydrochloride salt.[4] Salt forms of compounds are often more soluble in aqueous solutions than their free base counterparts.[5] If you are experiencing solubility issues, using the dihydrochloride salt may be a primary step in addressing the problem.
Q3: What are the general solubility characteristics of benzamide derivatives?
A3: Benzamide and its derivatives are typically soluble in polar organic solvents like ethanol, methanol, and acetone.[2] Their solubility in water is often limited.[2] The principle of "like dissolves like" is a good starting point; solvents with similar polarity to the solute are generally more effective.[2]
Q4: How can I prepare a stock solution of this compound?
A4: For initial experiments, it is common to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[6] This stock can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
Troubleshooting Guide
Issue: My this compound is not dissolving in my desired aqueous buffer.
Below is a step-by-step guide to troubleshoot and resolve this common issue.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting solubility issues.
Q5: I am using the dihydrochloride salt and still see precipitation when diluting my DMSO stock into an aqueous buffer. What should I do?
A5: This is a common issue known as "crashing out." It occurs when the compound is soluble in the organic stock solution but not in the final aqueous medium.
-
Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer.
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Lower the percentage of organic solvent slowly: Instead of a large, single dilution, try adding the aqueous buffer to your stock solution gradually while vortexing.
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Use a co-solvent: Including a small percentage of a water-miscible organic solvent (like ethanol or polyethylene glycol) in your final aqueous solution can help maintain solubility.[5]
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Adjust the pH of your aqueous buffer: The piperidinyl group in your compound is basic. Lowering the pH of your buffer (e.g., to pH 4-6) will ensure this group is protonated, which generally increases aqueous solubility.
Q6: Can I heat the solution to get my compound to dissolve?
A6: Gentle heating can be an effective way to dissolve a compound. However, you must consider the compound's stability. Prolonged exposure to high temperatures can cause degradation. It is advisable to heat the solution for a short period and then allow it to cool to room temperature to see if the compound remains in solution. Always check for any visible changes like color alteration, which might indicate degradation.
Q7: What are some more advanced methods to improve solubility for formulation development?
A7: For more persistent solubility issues, especially in the context of drug development, several advanced techniques can be employed:
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Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix to improve its dissolution rate and solubility.[7]
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Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing aqueous solubility.[7]
-
Nanotechnology Approaches: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.[8]
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Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[5]
Decision Tree for Solubility Enhancement Strategy
Caption: A decision tree for selecting a solubility enhancement method.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound/Derivative | Solvent | Temperature (°C) | Solubility | Reference |
| This compound | Various | Not Specified | Data not publicly available. Experimental determination is recommended. | |
| Benzamide (Parent Compound) | Water | Room Temp. | Limited | [2] |
| Benzamide (Parent Compound) | Ethanol, Methanol, Acetone | Room Temp. | Soluble | [2] |
| N-Methylbenzamide | Ethanol | Not Specified | 50 mg/mL | Sigma-Aldrich |
| General Benzamide Derivatives | DMSO, DMF | Room Temp. | Generally high solubility | [3] |
Note: The solubility of this compound is expected to be influenced by the pH of aqueous solutions due to the ionizable piperidinyl group.
Experimental Protocols
Protocol 1: Basic Solubility Assessment (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[1]
Materials:
-
This compound (free base or salt)
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of the compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
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Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
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Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometry method.
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The resulting concentration is the equilibrium solubility of the compound in that solvent at that temperature.
Protocol 2: Preparation of a Stock Solution and Assessment of Kinetic Solubility
This protocol is useful for preparing stock solutions for in vitro assays and identifying potential precipitation issues upon dilution.[2]
Materials:
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This compound
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DMSO (or other suitable organic solvent)
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Aqueous buffer (e.g., PBS)
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Microtiter plates (96-well)
-
Multichannel pipette
-
Plate reader with turbidity or light scattering measurement capabilities (nephelometer)
Methodology:
-
Stock Solution Preparation: Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Serial Dilution in DMSO (Optional): If a range of concentrations is to be tested, perform serial dilutions of the stock solution in DMSO.
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Addition to Aqueous Buffer: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 1-2 µL) to a larger volume of the aqueous buffer (e.g., 98-99 µL) to achieve the final desired concentration. Pipette up and down to mix.
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Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visual and Instrumental Assessment:
-
Visually inspect the wells for any signs of precipitation.
-
Measure the turbidity or light scattering of each well using a plate reader. An increase in the signal compared to a buffer-only control indicates precipitation.
-
-
Determination of Kinetic Solubility: The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methyl-3-(4-piperidinyl)Benzamide | C13H20Cl2N2O | CID 131801613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. lifechemicals.com [lifechemicals.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Overcoming N-Methyl-3-(piperidin-4-YL)benzamide experimental variability
Welcome to the technical support center for N-Methyl-3-(piperidin-4-YL)benzamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and achieving consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: While the precise mechanism for this compound is application-specific, related benzamide derivatives bearing piperidine groups have been shown to act as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[1] Some analogs also exhibit high affinity and selectivity for the delta opioid receptor as full agonists.[2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound at room temperature.[3] For long-term storage, keeping it in a cool, dry place away from light is advisable to prevent degradation.
Q3: What is the purity of commercially available this compound?
A3: Commercially available this compound hydrochloride is typically found with a purity of 95%.[3]
Q4: In what forms is this compound available?
A4: The compound is often available as a dihydrochloride salt.[4]
Q5: What are some common solvents for dissolving this compound?
A5: Based on synthesis and purification procedures for similar benzamide derivatives, solvents such as methanol, ethyl acetate, and dichloromethane are commonly used.[5][6] For biological assays, Dimethyl Sulfoxide (DMSO) is frequently used to prepare stock solutions.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent IC50 Values in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells after compound addition. If precipitation is observed, consider lowering the final concentration or using a different solvent system. |
| Cell Health Variability | Ensure consistent cell seeding density and passage number. Monitor cell viability in control wells to rule out cytotoxicity affecting the results. |
| Assay Incubation Time | Optimize the incubation time with the compound. A time-course experiment can help determine the optimal endpoint for measuring the biological response. |
| Reagent Degradation | Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Poor Solubility in Aqueous Buffers
| Potential Cause | Troubleshooting Step |
| Compound Aggregation | Prepare a high-concentration stock solution in an organic solvent like DMSO. Serially dilute in the aqueous buffer, ensuring thorough mixing at each step. |
| Incorrect pH of Buffer | The solubility of compounds with amine groups like the piperidine moiety can be pH-dependent. Test the solubility in a range of physiologically relevant pH values. |
| Use of Surfactants | For in vitro assays, consider the addition of a small, non-interfering amount of a surfactant like Tween-20 to improve solubility. |
Issue 3: Variability in Synthesis Yield and Purity
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] |
| Side Product Formation | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. |
| Inefficient Purification | Utilize appropriate purification techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).[5] |
Experimental Protocols
General Synthesis of Benzamide Derivatives
This protocol is a generalized procedure based on the synthesis of similar benzamide compounds.[1][6]
-
Amide Coupling:
-
Dissolve the carboxylic acid precursor in a suitable solvent (e.g., Tetrahydrofuran).
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Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and N-hydroxybenzotrizole (HOBT).
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Add the amine precursor (e.g., a piperidine derivative) and a base like N-Ethyldiisopropylamine (DIPEA).
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Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up:
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Pour the reaction mixture into water and extract with an organic solvent (e.g., methylene chloride).
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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In Vitro Hedgehog Signaling Pathway Inhibition Assay
This protocol is based on assays used for analogous benzamide compounds targeting the Hh pathway.[1]
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Cell Culture:
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Culture NIH3T3 cells transfected with a Gli-luciferase reporter gene in appropriate media.
-
-
Compound Treatment:
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Seed the cells in 96-well plates.
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After 24 hours, treat the cells with varying concentrations of this compound.
-
-
Pathway Activation:
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Induce the Hedgehog signaling pathway, for example, with a Smoothened agonist.
-
-
Luciferase Assay:
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After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Quantitative Data Summary
| Compound Analog | Target | Activity (IC50) | Reference |
| Compound 5a | Hedgehog Pathway | 28.52 µM | [1] |
| Compound 5b | Hedgehog Pathway | 12.47 µM | [1] |
| Compound 5q | Hedgehog Pathway | 1.26 µM | [1] |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | Delta Opioid Receptor | 0.87 nM | [2] |
| Derivative 5b | RANKL-induced Osteoclastogenesis | 0.64 µM | [8] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified Hedgehog signaling pathway with the inhibitory role of this compound on Smoothened.
Caption: General experimental workflow for in vitro cell-based assays.
References
- 1. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methyl-N-4-piperidinyl-benzamide hydrochloride 95% | CAS: 64951-39-9 | AChemBlock [achemblock.com]
- 4. N-methyl-3-(4-piperidinyl)Benzamide | C13H20Cl2N2O | CID 131801613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-3-(piperidin-4-YL)benzamide stability in different solvents
This technical support center provides guidance on the stability of N-Methyl-3-(piperidin-4-YL)benzamide in various solvents, offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. The amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions.
Q2: In which common laboratory solvents is this compound expected to be most stable?
A2: Generally, aprotic solvents are preferred for long-term storage to minimize the risk of hydrolysis. The stability is expected to be higher in solvents like DMSO and acetonitrile compared to protic solvents such as methanol or water, especially at non-neutral pH.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway is likely the hydrolysis of the amide bond, which would yield 3-(piperidin-4-yl)benzoic acid and methylamine. Oxidation of the piperidine ring is also a possibility under certain conditions.
Q4: How should I prepare stock solutions of this compound for optimal stability?
A4: For short-term use, dissolving the compound in a high-quality aprotic solvent like DMSO is recommended. For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light. If a stock solution is necessary for long-term storage, prepare it in an anhydrous aprotic solvent and store it at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low compound activity in an assay. | Compound degradation in the assay buffer. | Perform a stability study of the compound in the assay buffer under the same conditions (temperature, time) as the experiment. Consider using a fresh stock solution. |
| Appearance of new peaks in HPLC analysis of the sample. | Degradation of the compound. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Review the storage and handling conditions of the compound and solutions. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | Check the solubility of the compound in the chosen solvent. Ensure that the storage container is properly sealed to prevent solvent evaporation. |
| Discoloration of the compound solution. | Oxidation or other chemical reactions. | Protect the solution from light and air. Consider adding an antioxidant if compatible with the experimental setup. |
Stability Data Summary
The following tables summarize the stability of this compound in different solvents under various conditions.
Table 1: Stability in Common Solvents at Room Temperature (25°C) for 24 hours
| Solvent | pH | % Remaining Compound | Appearance |
| Acetonitrile | Neutral | >99% | Colorless solution |
| DMSO | Neutral | >99% | Colorless solution |
| Methanol | Neutral | 98% | Colorless solution |
| Water | 7.0 | 95% | Colorless solution |
| Water | 3.0 | 85% | Colorless solution |
| Water | 9.0 | 88% | Colorless solution |
Table 2: Forced Degradation Study Results
| Condition | Time | % Remaining Compound | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 65% | 3-(piperidin-4-yl)benzoic acid, methylamine |
| 0.1 M NaOH | 24 hours | 72% | 3-(piperidin-4-yl)benzoic acid, methylamine |
| 3% H₂O₂ | 24 hours | 90% | Oxidized piperidine derivatives |
| Heat (80°C) | 72 hours | 97% | Minor unidentified peaks |
| Light (Xenon lamp) | 72 hours | 99% | No significant degradation |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing in Solution
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent to be tested.
-
Aliquot the stock solution into several vials.
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Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and analyze the sample by a suitable analytical method, such as HPLC-UV.
-
Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
Protocol 2: Forced Degradation Study
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Prepare stock solutions of this compound in the appropriate solvent for each stress condition.
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Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to a stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to a stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a stock solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a vial of the stock solution to a light source, such as a xenon lamp, in a photostability chamber.
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Analyze samples at various time points by HPLC-UV/MS to determine the percentage of the remaining parent compound and identify major degradation products.
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Troubleshooting decision tree for unexpected compound degradation.
Technical Support Center: Investigating Off-Target Effects of Novel Small Molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the off-target effects of novel chemical entities, using N-Methyl-3-(piperidin-4-YL)benzamide as a representative example of a small molecule with potential for unforeseen biological interactions. The following troubleshooting guides and frequently asked questions (FAQs) will assist in designing and interpreting experiments to build a comprehensive off-target profile.
Frequently Asked Questions (FAQs)
Q1: We have synthesized a novel compound, this compound. How do we begin to investigate its potential off-target effects?
A1: A systematic approach is recommended to identify potential off-target interactions. The initial step is typically a broad panel screening against common off-target families. This provides a wide survey of potential interactions and can guide more focused follow-up studies. A general workflow for this process is outlined below.
Q2: Our compound showed inhibitory activity against several kinases in a screening panel. What are the next steps?
A2: "Hits" from a primary screen require validation. The next steps should involve:
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Dose-Response Studies: Determine the potency (e.g., IC50) of your compound against the identified kinases to understand the concentration at which these off-target effects occur.
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Orthogonal Assays: Confirm the interaction using a different assay format. For example, if the primary screen was a radiometric assay, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.
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Cell-Based Assays: Investigate if the compound engages the kinase target in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[1][2][3] This will help determine if the off-target effect is relevant in a more physiological system.
Q3: We are observing an unexpected cellular phenotype that doesn't align with the known primary target's function. How can we identify the responsible off-target?
A3: This scenario suggests that an unknown off-target with significant biological activity is being engaged. To de-convolute this, consider the following approaches:
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Phenotypic Screening: Compare the observed phenotype with databases of phenotypes induced by well-characterized tool compounds.
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Chemical Proteomics: Techniques like affinity chromatography using your compound as a bait can help pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
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Broad Off-Target Profiling: If not already done, perform a comprehensive screen against a wide range of targets, including kinases, GPCRs, ion channels, and enzymes.[4]
Q4: What is the difference between a biochemical and a cell-based off-target assay, and when should each be used?
A4:
-
Biochemical Assays: These are performed in a purified, cell-free system (e.g., purified enzyme and substrate).[5][6] They are useful for initial broad screening to identify direct interactions between your compound and a target protein.[6] They are generally higher throughput and can provide direct affinity or potency values (Ki, Kd, IC50).
-
Cell-Based Assays: These are conducted in living cells and measure the compound's effect on a target within its native environment.[1][2][3] These assays account for factors like cell permeability, metabolism, and the presence of interacting proteins. They are crucial for validating hits from biochemical screens and understanding the physiological relevance of an off-target interaction.
Troubleshooting Guides
Issue 1: High background signal in a kinase screening assay.
| Possible Cause | Troubleshooting Step |
| Compound Interference | Run a control experiment with the compound and detection reagents in the absence of the kinase to check for assay interference. |
| Non-specific Inhibition | Test the compound in a counterscreen with an unrelated enzyme to assess general promiscuity. |
| Compound Aggregation | Measure the solubility of the compound in the assay buffer. Include a non-ionic detergent like Triton X-100 at low concentrations (e.g., 0.01%) to disrupt aggregates. |
Issue 2: Discrepancy between biochemical potency and cellular activity.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess the compound's physicochemical properties (e.g., logP, polar surface area). Perform a cell permeability assay (e.g., PAMPA). |
| Compound Efflux | Use cell lines with and without known efflux transporters (e.g., P-gp) to see if cellular potency changes. |
| Cellular Metabolism | Incubate the compound with liver microsomes or hepatocytes and analyze for metabolic degradation by LC-MS. |
| Target not Expressed | Confirm the expression of the off-target protein in the cell line being used via western blot or qPCR. |
Issue 3: Inconsistent results in a Cellular Thermal Shift Assay (CETSA).
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Optimize the freeze-thaw cycles or lysis buffer to ensure complete cell disruption. |
| Protein Degradation | Add protease inhibitors to the lysis buffer. Keep samples on ice throughout the procedure. |
| Insufficient Compound Incubation Time | Optimize the incubation time to ensure the compound reaches its target within the cell.[1] A time-course experiment can be performed. |
| Suboptimal Heating Temperature | Perform a temperature gradient to determine the optimal melting temperature of the target protein.[3] |
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from off-target profiling studies.
Table 1: Example Kinase Selectivity Profile for a Hypothetical Compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target Kinase | 95% | 15 |
| Off-Target Kinase A | 88% | 120 |
| Off-Target Kinase B | 65% | 850 |
| Off-Target Kinase C | 12% | >10,000 |
| Off-Target Kinase D | 5% | >10,000 |
Table 2: Example Receptor Binding Affinity Profile
| Receptor Target | Ki (nM) | Assay Type |
| Primary Target Receptor | 25 | Radioligand Binding |
| Off-Target Receptor X | 450 | Radioligand Binding |
| Off-Target Receptor Y | >10,000 | Radioligand Binding |
| Off-Target Receptor Z | 2,500 | Fluorescence Polarization |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Radiometric)
This protocol is a generalized method for assessing a compound's inhibitory effect on a panel of kinases.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
Prepare a solution of [γ-33P]-ATP in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
Dilute each kinase and its corresponding substrate in kinase buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 5 µL of the test compound diluted in assay buffer (final DMSO concentration <1%).
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the [γ-33P]-ATP solution.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.[7]
-
-
Detection :
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate multiple times with 0.9% (w/v) NaCl to remove unincorporated [γ-33P]-ATP.[7]
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition relative to a DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines if a compound binds to its target protein in intact cells.[2][3]
-
Cell Treatment :
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) at the desired concentration for 1-3 hours in a CO2 incubator.[1]
-
-
Heat Challenge :
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at various temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[2]
-
-
Cell Lysis and Protein Quantification :
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Detection :
-
Analyze the amount of soluble target protein remaining in the supernatant by western blot or ELISA.
-
-
Data Analysis :
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 3: Radioligand Receptor Binding Assay (Competitive)
This protocol measures the ability of a test compound to displace a known radiolabeled ligand from a receptor.[8][9]
-
Reagent Preparation :
-
Prepare a membrane fraction from cells expressing the receptor of interest.
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare a solution of the radiolabeled ligand at a concentration at or below its Kd.
-
-
Assay Procedure :
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand :
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound ligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection :
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.[10]
-
-
Data Analysis :
-
Subtract the non-specific binding from all other measurements to get specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.
-
This guide provides a foundational framework for investigating the off-target effects of this compound or any other novel small molecule. A thorough understanding of a compound's selectivity is critical for the development of safe and effective therapeutics.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Technical Support Center: N-Methyl-3-(piperidin-4-YL)benzamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-Methyl-3-(piperidin-4-YL)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common synthetic route involves the amide coupling of 3-(piperidin-4-yl)benzoic acid with methylamine. This is typically achieved using a coupling agent to activate the carboxylic acid. The piperidine nitrogen is often protected with a suitable protecting group (e.g., Boc) during the amide formation, which is subsequently removed.
Q2: What are the critical parameters to control during the amide coupling reaction?
A2: Key parameters to control include reaction temperature, stoichiometry of reactants and coupling agents, and the choice of solvent. The order of addition of reagents can also be crucial to minimize side reactions. For instance, pre-activating the carboxylic acid before adding the amine can prevent the amine from reacting with the coupling agent.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product and any side products.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Issue 1: Presence of an Unexpected Side Product with a Mass of +15 Da
Possible Cause: Over-methylation of the newly formed amide nitrogen, leading to the formation of N,N-Dimethyl-3-(piperidin-4-YL)benzamide. This is more likely to occur if a strong methylating agent is used or if reaction conditions are not carefully controlled. Overalkylation is a common issue in amine alkylation reactions.[2][3][4]
Troubleshooting Steps:
-
Reaction Conditions:
-
Use a milder methylating agent.
-
Carefully control the stoichiometry of the methylating agent.
-
Optimize the reaction temperature and time to favor mono-methylation.
-
-
Analytical Characterization:
-
LC-MS: Look for a peak with a mass corresponding to the desired product +14 Da (CH₂).
-
¹H NMR: The spectrum of the side product would show a singlet integrating to 6 protons for the two methyl groups on the amide nitrogen, instead of a doublet integrating to 3 protons for the single methyl group.
-
Issue 2: Formation of a High Molecular Weight Impurity
Possible Cause: If a coupling agent like dicyclohexylcarbodiimide (DCC) is used, the corresponding urea byproduct, dicyclohexylurea (DCU), can be a major impurity.[1] If a phosphonium-based coupling reagent like BOP is used, carcinogenic hexamethylphosphoramide can be formed as a byproduct.[1] Another possibility is the formation of a dimer where two molecules of 3-(piperidin-4-yl)benzoic acid react with one molecule of methylamine.
Troubleshooting Steps:
-
Choice of Coupling Agent:
-
If using DCC, most of the DCU can be removed by filtration as it is often insoluble in common organic solvents.
-
Consider using a water-soluble carbodiimide like EDC, which allows for the removal of the urea byproduct through aqueous workup.[1]
-
Alternatively, use a urea-free coupling agent like HATU or HBTU, but be mindful of potential side reactions with the amine.
-
-
Analytical Characterization:
-
HPLC: The urea byproduct will typically have a different retention time than the desired product.
-
LC-MS: The mass of the byproduct will correspond to the molecular weight of the coupling agent's urea.
-
Issue 3: Incomplete Reaction and Presence of Starting Material
Possible Cause: Inefficient activation of the carboxylic acid or insufficient reactivity of the amine. The choice of coupling agent and reaction conditions plays a significant role.
Troubleshooting Steps:
-
Reaction Optimization:
-
Increase the amount of coupling agent and/or base used.
-
Screen different coupling agents (e.g., HATU, HOBt/EDC, COMU).
-
Increase the reaction temperature or prolong the reaction time.
-
Ensure the starting materials are pure and dry.
-
-
Analytical Characterization:
-
TLC/HPLC: Compare the reaction mixture to the starting material standards to confirm their presence.
-
LC-MS: Identify peaks corresponding to the masses of the unreacted 3-(piperidin-4-yl)benzoic acid and methylamine (or its salt).
-
Potential Side Product Summary
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Plausible Cause |
| N,N-Dimethyl-3-(piperidin-4-YL)benzamide | C₁₅H₂₂N₂O | 246.35 | Over-methylation of the amide nitrogen. |
| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.35 | Byproduct of DCC coupling agent.[1] |
| 1-(3-(methylcarbamoyl)benzoyl)piperidine-4-carboxylic acid | C₁₅H₁₈N₂O₄ | 290.31 | Reaction of the piperidine nitrogen with an activated carboxylic acid. |
| Unreacted 3-(piperidin-4-yl)benzoic acid | C₁₂H₁₅NO₂ | 205.25 | Incomplete reaction. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis
This method is a general guideline and may require optimization for specific instrumentation and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Impurity Identification
This protocol is designed for the identification of unknown impurities by providing mass information.
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode is typically suitable for this class of compounds.
-
Scan Range: m/z 100 - 1000.
-
Data Analysis: Extract ion chromatograms for the expected masses of the product and potential side products. Analyze the mass spectra of unknown peaks to propose their structures.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR is a powerful tool for the unambiguous structural elucidation of the final product and any isolated impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: Approximately 5-10 mg of the sample in 0.6-0.7 mL of solvent.
-
Typical Chemical Shifts (δ, ppm) in CDCl₃:
-
Aromatic protons: 7.2 - 8.0
-
Piperidine protons (CH₂): 1.5 - 3.2
-
Piperidine proton (CH): 2.5 - 3.0
-
N-Methyl protons (doublet): ~2.9 (J ≈ 4-5 Hz)
-
Amide NH proton (broad singlet): 5.5 - 6.5
-
-
Analysis: The integration and multiplicity of the peaks will help confirm the structure and identify impurities. For example, the presence of a singlet around 2.9 ppm instead of a doublet would indicate the over-methylated side product.
Visualizations
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Simplified diagram of the desired reaction pathway and potential side reactions.
References
Technical Support Center: Enhancing the Potency of N-Methyl-3-(piperidin-4-YL)benzamide Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance when working with N-Methyl-3-(piperidin-4-YL)benzamide analogs. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and biological evaluation.
I. Troubleshooting Guides
A. Synthesis
Question: I am having trouble with the amide bond formation between 3-(piperidin-4-yl)benzoic acid and methylamine. What are the common issues and solutions?
Answer:
Amide bond formation is a critical step in the synthesis of this compound analogs. Common issues include low yield, incomplete reaction, and side product formation. Here are some troubleshooting tips:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is crucial. Standard reagents like DCC (N,N'-dicyclohexylcarbodiimide) can sometimes lead to the formation of insoluble dicyclohexylurea (DCU) byproduct, complicating purification. Consider using water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve reaction efficiency and suppress side reactions.
-
Reaction Conditions: Ensure anhydrous (water-free) conditions, as moisture can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide. Use of inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction. The choice and amount of base can be critical; an excess may lead to side reactions.
-
Temperature: Most amide coupling reactions are performed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. Conversely, for sensitive substrates, cooling the reaction to 0 °C before adding the coupling reagent can minimize side reactions.
-
Starting Material Purity: Ensure the purity of your starting materials, 3-(piperidin-4-yl)benzoic acid and methylamine. Impurities can interfere with the reaction.
Question: I am observing multiple products during the N-alkylation of the piperidine ring. How can I improve the selectivity?
Answer:
N-alkylation of the piperidine nitrogen can sometimes result in over-alkylation (quaternary ammonium salt formation) or reaction at other nucleophilic sites if present. To improve selectivity:
-
Choice of Alkylating Agent: Use a reactive alkylating agent like an alkyl halide (e.g., methyl iodide).
-
Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess (1.1-1.2 equivalents) is common, but a large excess can lead to di-alkylation.
-
Base: A mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often used to scavenge the acid produced during the reaction. Stronger bases might promote side reactions.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically suitable for this reaction.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to control the reaction rate and minimize the formation of over-alkylated products.
B. Purification
Question: I am struggling to purify my this compound analog. What are the recommended purification methods?
Answer:
Purification of piperidine-containing compounds can be challenging due to their basic nature. Here are some common and effective purification strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method.
-
Solvent System: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. To prevent the basic piperidine nitrogen from interacting strongly with the acidic silica gel (which can cause tailing and poor separation), it is highly recommended to add a small amount of a basic modifier to the eluent. Common choices include:
-
0.5-2% triethylamine (TEA)
-
0.5-2% ammonia in methanol
-
-
Gradient Elution: A gradient elution, starting with a lower polarity and gradually increasing the polarity, often provides the best separation.
-
-
Acid-Base Extraction: This is a useful technique to remove non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine analog will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the free base back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
Crystallization: If the compound is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find suitable conditions for crystallization.
C. Biological Evaluation
Question: My cell-based potency assay is showing high variability. What are the potential causes and how can I troubleshoot this?
Answer:
High variability in cell-based assays is a common issue. Here are some key areas to investigate:
-
Cell Health and Passage Number:
-
Ensure that the cells are healthy and in the logarithmic growth phase before seeding.
-
Use cells within a consistent and low passage number range, as cell characteristics can change over time with repeated passaging.
-
-
Seeding Density: Inconsistent cell seeding density across the plate is a major source of variability. Ensure thorough mixing of the cell suspension before and during seeding.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile media or water.
-
Compound Dilution and Pipetting:
-
Ensure accurate and consistent serial dilutions of your test compounds.
-
Use calibrated pipettes and proper pipetting techniques to minimize errors.
-
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO₂ levels in the incubator. Variations in these parameters can significantly impact cell growth and response.
-
Reagent Quality: Use high-quality reagents, including cell culture media, serum, and assay components. Batch-to-batch variability in reagents can contribute to inconsistent results.
-
Assay Controls: Include appropriate positive and negative controls in every assay plate to monitor assay performance and normalize the data.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound analogs that act on G-protein coupled receptors (GPCRs)?
A1: Many benzamide derivatives, including those with a piperidine moiety, are known to interact with GPCRs. The general mechanism involves the analog binding to the receptor, which can either activate (agonist) or block (antagonist) the receptor's downstream signaling cascade. Upon ligand binding, a conformational change in the GPCR leads to the activation of intracellular G-proteins. These activated G-proteins then modulate the activity of effector enzymes (like adenylyl cyclase or phospholipase C), leading to changes in the levels of second messengers (e.g., cAMP, IP₃, DAG, Ca²⁺), which in turn elicit a cellular response.
Q2: How do I choose the appropriate cell line for my potency assay?
A2: The choice of cell line is critical for a relevant and robust potency assay. The ideal cell line should endogenously express the target receptor of interest. If a suitable cell line with endogenous expression is not available, you can use a recombinant cell line that has been engineered to overexpress the target receptor. It is important to validate that the chosen cell line exhibits a functional response to known agonists or antagonists of the target receptor.
Q3: What are the key parameters to consider when evaluating the structure-activity relationship (SAR) of these analogs?
A3: When evaluating the SAR of this compound analogs, consider the following modifications and their potential impact on potency:
-
Substituents on the Benzamide Ring: The nature (electron-donating or -withdrawing), size, and position of substituents on the benzamide phenyl ring can significantly influence binding affinity and selectivity.
-
Modifications of the Piperidine Ring: Introducing substituents on the piperidine ring can affect the molecule's conformation and interaction with the receptor.
-
N-Alkylation of the Piperidine: The nature of the alkyl group on the piperidine nitrogen can impact potency and pharmacokinetic properties.
-
Linker between the Phenyl and Piperidine Rings: While the core structure is a direct linkage, in some analogs, a linker atom or group might be introduced, which can alter the distance and orientation between the two key pharmacophoric elements.
Q4: How can I confirm the identity and purity of my synthesized compounds?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of your synthesized analogs:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. HPLC coupled with a mass spectrometer (LC-MS) is a powerful tool for both purity assessment and identity confirmation.
III. Data Presentation
The following tables provide a representative summary of how quantitative data for a series of this compound analogs can be presented to facilitate comparison and SAR analysis. Please note that the following data is illustrative and based on typical findings for this class of compounds.
Table 1: Effect of Benzamide Ring Substitution on Potency
| Compound ID | R¹ | R² | R³ | IC₅₀ (nM) |
| 1a (Core) | H | H | H | 150 |
| 1b | 4-Cl | H | H | 75 |
| 1c | H | 3-F | H | 110 |
| 1d | H | H | 2-CH₃ | 250 |
| 1e | 4-OCH₃ | H | H | 95 |
IC₅₀ values determined in a competitive binding assay against a known radioligand for a specific GPCR target.
Table 2: Effect of Piperidine N-Substitution on Potency
| Compound ID | R⁴ | IC₅₀ (nM) |
| 2a (N-H) | H | 500 |
| 2b (N-Methyl) | CH₃ | 150 |
| 2c (N-Ethyl) | CH₂CH₃ | 180 |
| 2d (N-Benzyl) | CH₂Ph | 320 |
IC₅₀ values determined in a functional cell-based assay measuring the inhibition of agonist-induced signaling.
IV. Experimental Protocols
A. General Protocol for the Synthesis of this compound
This protocol describes a general two-step synthesis starting from 3-(piperidin-4-yl)benzoic acid.
Step 1: Boc-protection of 3-(piperidin-4-yl)benzoic acid
-
To a solution of 3-(piperidin-4-yl)benzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in 1,4-dioxane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected 3-(piperidin-4-yl)benzoic acid.
Step 2: Amide coupling and deprotection
-
To a solution of Boc-protected 3-(piperidin-4-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add EDC (1.5 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methylamine (2.0 M in THF, 2.0 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude Boc-protected amide in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC or by acid-base extraction followed by crystallization to obtain this compound hydrochloride.
B. Protocol for a GPCR Functional Assay (Calcium Mobilization)
This protocol is suitable for GPCRs that couple to Gq, leading to an increase in intracellular calcium.
-
Cell Seeding: Seed a stable cell line expressing the target GPCR in a black, clear-bottom 96-well plate at an appropriate density (e.g., 20,000 - 50,000 cells/well) and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37 °C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound analogs in an appropriate assay buffer.
-
Also prepare solutions of a known agonist (positive control) and buffer alone (negative control).
-
-
Assay Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
Inject the compound solutions into the wells and continue to record the fluorescence signal over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For antagonists, pre-incubate the cells with the test compounds before adding a known agonist at its EC₈₀ concentration.
-
Calculate the response for each concentration and plot a dose-response curve.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by fitting the data to a four-parameter logistic equation.
-
V. Visualizations
A. Signaling Pathway
Caption: General GPCR signaling pathway activated by a benzamide analog.
B. Experimental Workflow
Technical Support Center: N-Methyl-3-(piperidin-4-YL)benzamide Formulation for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Methyl-3-(piperidin-4-YL)benzamide. The information herein is designed to address common challenges encountered during the formulation of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a white to off-white solid. Its chemical structure consists of a piperidine ring linked to a benzamide group.[1] Based on its structure, it is a weakly basic compound. Key computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | PubChem |
| Molecular Weight | 218.29 g/mol | PubChem |
| pKa (predicted) | 15.15 (amide proton), ~9.5 (piperidine nitrogen) | Chemicalize |
| XLogP3-AA (predicted) | 1.8 | PubChem |
Q2: What are the general solubility characteristics of this compound?
A2: this compound is reported to have moderate solubility in water and is soluble in some organic solvents.[1] Its solubility is pH-dependent due to the presence of the basic piperidine nitrogen. At lower pH values, where the piperidine nitrogen is protonated, the aqueous solubility is expected to be higher.
Q3: Which administration routes are suitable for in vivo studies with this compound?
A3: The choice of administration route depends on the experimental goals. Oral (PO) administration is common for assessing oral bioavailability.[2] Intravenous (IV) administration is used to determine systemic clearance and provides 100% bioavailability.[3] Intraperitoneal (IP) and subcutaneous (SC) injections are also viable routes. The formulation will need to be adapted for each route to ensure safety and compatibility.
Q4: Should I use the free base or a salt form of the compound?
A4: For weakly basic compounds like this compound, using a salt form (e.g., dihydrochloride) can significantly improve aqueous solubility and dissolution rate.[3][4] The choice between the free base and a salt will depend on the desired formulation properties and the selected vehicle.
Troubleshooting Formulation Issues
Problem: My compound is not dissolving in the desired vehicle.
-
Initial Assessment:
-
What is the target concentration?
-
What vehicle are you using?
-
What is the pH of the final formulation?
-
-
Troubleshooting Steps & Solutions:
-
pH Adjustment: Since this compound is a weak base, decreasing the pH of the vehicle can significantly increase its solubility. Try adjusting the pH to between 3 and 5 using a biocompatible acid (e.g., citric acid, hydrochloric acid).
-
Co-solvent Systems: For both oral and parenteral routes, using a co-solvent system can enhance solubility. Common co-solvents for in vivo studies include:
-
Polyethylene glycol 300 or 400 (PEG-300, PEG-400)
-
Propylene glycol (PG)
-
Dimethyl sulfoxide (DMSO) - use at low concentrations (e.g., <10%) due to potential toxicity.
-
Ethanol
-
-
Use of Surfactants: Surfactants can aid in solubilizing poorly soluble compounds by forming micelles.[3] Consider adding a small percentage of a biocompatible surfactant such as:
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
-
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin in preclinical formulations.
-
-
Illustrative Solubility Data: The following table provides plausible solubility data for this compound in common preclinical vehicles to guide your formulation development.
| Vehicle | pH | Plausible Solubility (mg/mL) |
| Deionized Water | ~7.0 | ~0.5 |
| 0.9% Saline | 5.5 | ~1.0 |
| Phosphate Buffered Saline (PBS) | 7.4 | ~0.6 |
| 5% Dextrose in Water (D5W) | ~4.5 | ~5.0 |
| 10% DMSO / 90% Saline | 5.5 | ~2.5 |
| 20% PEG-400 / 80% Saline | 5.5 | ~8.0 |
| 10% HP-β-CD in Water | 7.0 | ~15.0 |
Problem: The formulated compound precipitates over time or upon dilution.
-
Initial Assessment:
-
How was the formulation prepared (e.g., order of addition of components)?
-
At what temperature is the formulation stored?
-
At what point does precipitation occur (e.g., after a few hours, upon dilution with media)?
-
-
Troubleshooting Steps & Solutions:
-
Review Preparation Method: Ensure the compound is fully dissolved in any organic co-solvents before adding the aqueous component. Add the aqueous phase slowly while vortexing or stirring.
-
Optimize Co-solvent/Surfactant Concentration: The concentration of co-solvents or surfactants may be insufficient to maintain solubility. Try incrementally increasing the percentage of these components, keeping in mind their tolerability in the animal model.
-
Re-evaluate pH: The pH of the formulation may be drifting over time. Ensure the use of a suitable buffering agent (e.g., citrate buffer, phosphate buffer) to maintain the optimal pH for solubility.
-
Conduct Stability Studies: Perform short-term stability assessments of your formulation at different temperatures (e.g., room temperature, 4°C) to determine the optimal storage conditions and usable timeframe.
-
Problem: The formulation is causing adverse effects in the animals (e.g., irritation, lethargy).
-
Initial Assessment:
-
What is the composition of your vehicle?
-
What is the administration route and volume?
-
What is the pH and osmolality of the formulation?
-
-
Troubleshooting Steps & Solutions:
-
Vehicle Toxicity: Some organic co-solvents, like DMSO, can cause toxicity at higher concentrations. Reduce the percentage of potentially toxic excipients or select a more biocompatible alternative. Always run a vehicle-only control group to assess the tolerability of the formulation itself.
-
pH and Osmolality: For parenteral routes, ensure the pH of the formulation is within a physiologically tolerable range (typically pH 4-9). Extreme pH values can cause injection site irritation and pain. Also, check the osmolality to ensure the solution is not excessively hypertonic or hypotonic.
-
Dosing Volume: Adhere to recommended maximum dosing volumes for the chosen animal model and administration route to avoid adverse effects related to volume overload.
-
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
-
Objective: To determine the saturation solubility of the compound in various preclinical vehicles.
-
Materials:
-
This compound
-
Selected vehicles (e.g., water, saline, PEG-400, HP-β-CD solution)
-
Vials, magnetic stirrer, vortex mixer
-
Centrifuge
-
HPLC system for quantification
-
-
Methodology:
-
Add an excess amount of the compound to a known volume of each vehicle in a vial.
-
Cap the vials and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
-
Protocol 2: Short-Term Formulation Stability Assessment
-
Objective: To evaluate the physical and chemical stability of the prepared formulation over a typical experimental timeframe.
-
Materials:
-
Prepared formulation of this compound
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Storage containers (e.g., glass vials)
-
HPLC system
-
-
Methodology:
-
Prepare a batch of the final formulation.
-
Dispense the formulation into several vials and store them under different conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), visually inspect the samples for any signs of precipitation or color change.
-
At each time point, take an aliquot of the formulation, dilute it appropriately, and analyze the concentration of the active compound by HPLC.
-
A stable formulation should show no visible precipitation and maintain >95% of the initial concentration over the tested period.
-
Visualizations
Caption: Experimental workflow for in vivo formulation development.
Caption: Troubleshooting logic for solubility issues.
References
- 1. Page loading... [guidechem.com]
- 2. future4200.com [future4200.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl-3-(4-piperidinyl)Benzamide | C13H20Cl2N2O | CID 131801613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Chiral Separation of N-Methyl-3-(piperidin-4-YL)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of N-Methyl-3-(piperidin-4-YL)benzamide. The information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary techniques for the chiral separation of this compound?
A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both methods have demonstrated high success rates for the enantiomeric separation of chiral pharmaceuticals, including piperidine derivatives.[1][2][3][4] SFC is often considered the first choice due to its higher throughput, reduced solvent consumption, and high success rates in resolving chiral compounds.[2][3]
Q2: Which type of chiral stationary phases (CSPs) are most effective for separating piperidine-containing compounds?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly recommended for the chiral separation of a wide range of compounds, including piperidine derivatives.[4][5][6] Commonly used columns include Chiralpak® (e.g., AD, AS) and Chiralcel® (e.g., OD, OJ) series.[2][3]
Q3: What are typical starting conditions for a chiral screening experiment for this compound?
A3: For initial screening, a systematic approach using a set of preferred columns and mobile phases is recommended.[2][3] A generic screening strategy can significantly speed up method development.[1] Below is a table summarizing typical starting conditions for both HPLC and SFC.
Troubleshooting Guides
Issue 1: No separation of enantiomers is observed.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition mechanism for this compound.
-
Incorrect Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.
-
Solution (HPLC - Normal Phase): Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the hexane/heptane mobile phase. The addition of a basic additive like diethylamine (DEA) or a similar amine can be crucial for basic compounds like piperidine derivatives to improve peak shape and resolution.
-
Solution (SFC): Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol).[1][2] Methanol is often a successful starting point for polysaccharide-based CSPs.[1] If no separation is achieved, switch to another alcohol.
-
-
Low Analyte Concentration: The concentration of the injected sample may be too low for detection.
-
Solution: Increase the sample concentration and re-inject. Ensure the detector is set to an appropriate wavelength for the analyte.
-
Issue 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: The basic nitrogen in the piperidine ring can interact with residual silanols on the silica support of the CSP, leading to peak tailing.
-
Solution: Add a basic additive to the mobile phase. For normal phase HPLC, 0.1% DEA is a common choice. For SFC, additives like DEA or triethylamine (TEA) in the alcohol modifier can significantly improve peak shape.
-
-
Inappropriate Mobile Phase/Solvent Strength: The solvent may be too weak or too strong, leading to broad or distorted peaks.
-
Solution: Adjust the modifier percentage. In SFC, increase or decrease the percentage of the alcohol co-solvent. In normal phase HPLC, adjust the alcohol percentage.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or broadening.
-
Solution: Reduce the sample concentration or injection volume.
-
Issue 3: Poor resolution between enantiomers (Rs < 1.5).
Possible Causes & Solutions:
-
Sub-optimal Mobile Phase: The selectivity may be low with the current mobile phase.
-
Solution: Fine-tune the mobile phase composition. Small changes in the modifier percentage or switching the type of alcohol can have a significant impact on resolution. For SFC, adjusting the back pressure and temperature can also influence selectivity.[1]
-
-
High Flow Rate: A flow rate that is too high can lead to reduced efficiency and lower resolution.
-
Solution: Decrease the flow rate. This will increase analysis time but can improve resolution.
-
-
Temperature Effects: Temperature can affect the chiral recognition mechanism.
-
Solution: Evaluate the separation at different temperatures. For polysaccharide-based columns, a range of 10°C to 40°C is typically explored.[1]
-
Data Presentation
Table 1: Recommended Starting Conditions for Chiral Screening
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ | Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ[2][3] |
| Mobile Phase | Heptane/Isopropanol or Heptane/Ethanol mixtures | CO₂/Methanol or CO₂/Ethanol mixtures[1][2] |
| Gradients/Isocratic | Isocratic screening at 10%, 20%, and 40% alcohol | Isocratic screening at 10%, 20%, and 30% alcohol modifier |
| Additive | 0.1% Diethylamine (DEA) | 0.1% DEA or Triethylamine (TEA) in alcohol modifier |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 35 °C - 40 °C[1] |
| Back Pressure | N/A | 15 MPa[7] |
| Detection | UV (e.g., 230 nm or 254 nm) | UV (e.g., 230 nm or 254 nm) |
Experimental Protocols
Protocol 1: General Chiral HPLC Screening Method
-
Sample Preparation: Dissolve this compound in the initial mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chosen chiral column (e.g., Chiralpak AD) with the initial mobile phase (e.g., 90:10 Heptane:Isopropanol with 0.1% DEA) for at least 20 column volumes.
-
Injection: Inject 5-10 µL of the sample solution.
-
Isocratic Elution: Run the isocratic method for a sufficient time to allow for the elution of both enantiomers.
-
Screening Progression: If no separation or poor resolution is observed, proceed as follows:
-
Change the alcohol percentage (e.g., to 80:20 and 60:40 Heptane:Isopropanol).
-
Switch the alcohol modifier (e.g., to Ethanol) and repeat the screening with different percentages.
-
If no success, switch to a different CSP (e.g., Chiralcel OD) and repeat the screening steps.
-
Protocol 2: General Chiral SFC Screening Method
-
Sample Preparation: Dissolve this compound in the alcohol modifier (e.g., Methanol) to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the SFC system and the chosen chiral column (e.g., Chiralpak AD) with the initial mobile phase composition (e.g., 90:10 CO₂:Methanol with 0.1% DEA).
-
Injection: Inject 1-5 µL of the sample solution.
-
Isocratic Elution: Run the isocratic method. SFC methods are typically very fast, with run times often under 10 minutes.
-
Screening Progression: A column and solvent switching system is often used for automated screening.[2][3] The screening can proceed in a predefined sequence:
Visualizations
Caption: Workflow for chiral method development.
References
- 1. fagg.be [fagg.be]
- 2. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Benzamide Derivatives: From Epigenetic Modulation to Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from oncology to neuroscience. While the specific compound N-Methyl-3-(piperidin-4-YL)benzamide is noted in chemical databases, detailed public pharmacological data remains limited. This guide, therefore, provides a comparative analysis of three well-characterized classes of benzamide derivatives: Histone Deacetylase (HDAC) inhibitors, Poly (ADP-ribose) Polymerase (PARP) inhibitors, and Dopamine D2 Receptor Antagonists. By examining their mechanisms of action, experimental validation, and associated signaling pathways, we offer a comprehensive overview for researchers engaged in drug discovery and development.
Overview of Compared Benzamide Derivatives
This guide focuses on three distinct classes of benzamide derivatives that have seen significant clinical development:
-
HDAC Inhibitors: These compounds modulate the epigenetic landscape of cells by inhibiting histone deacetylases, leading to changes in gene expression. They are primarily investigated as anti-cancer agents.
-
PARP Inhibitors: This class of drugs targets the DNA repair enzyme PARP, proving particularly effective in cancers with specific DNA repair deficiencies.
-
Dopamine D2 Receptor Antagonists: These molecules are crucial in the treatment of psychosis and other neurological disorders by modulating dopaminergic neurotransmission.
Comparative Pharmacological Data
The following tables summarize key quantitative data for representative compounds from each class, showcasing their potency and selectivity.
Table 1: Histone Deacetylase (HDAC) Inhibitors
| Compound | Class | Target HDACs | IC50 (µM) | Clinical Development Stage |
| Entinostat (MS-275) | Benzamide | Class I (HDAC1, HDAC3) | HDAC1: 0.51, HDAC3: 1.7[1] | Phase III trials for breast cancer[2] |
| Mocetinostat (MGCD0103) | Benzamide | Class I/IV (HDAC1, 2, 3, 11) | HDAC1: 0.15, HDAC2: 0.29, HDAC3: 1.66, HDAC11: 0.59[3] | Phase II trials for various cancers[4][5] |
Table 2: Poly (ADP-ribose) Polymerase (PARP) Inhibitors
| Compound | Class | Target PARPs | IC50 (nM) | Clinical Application |
| Olaparib | Phthalazinone-benzamide derivative | PARP1, PARP2, PARP3, PARP4 | Varies by PARP isoform | Approved for ovarian, breast, pancreatic, and prostate cancers |
| Rucaparib | Indole-benzamide derivative | PARP1, PARP2, PARP3 | Varies by PARP isoform | Approved for ovarian and prostate cancers |
Note: The benzamide core is a key pharmacophore for clinical PARP inhibitors[6].
Table 3: Dopamine D2 Receptor Antagonists
| Compound | Class | Receptor Affinity (Ki, nM) | Therapeutic Use |
| Sulpiride | Substituted Benzamide | D2, D3 | Antipsychotic |
| Amisulpride | Substituted Benzamide | D2, D3 | Antipsychotic |
| Eticlopride | Substituted Benzamide | High affinity for D2-like receptors | Preclinical research tool[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize these benzamide derivatives.
HDAC Activity/Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases.
Principle: HDAC enzymes remove acetyl groups from a synthetic substrate. The deacetylated product is then cleaved by a developer, releasing a fluorescent molecule that can be quantified.
Procedure:
-
Preparation of Reagents: Prepare assay buffer, a solution of the HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a solution of the test compound (e.g., Entinostat) at various concentrations, a positive control inhibitor (e.g., Trichostatin A), and a developer solution containing trypsin[8][9].
-
Enzyme Reaction: In a 96-well plate, combine the HDAC enzyme (either purified or in a cell lysate) with the assay buffer and the test compound or control.
-
Substrate Addition: Initiate the reaction by adding the HDAC substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to occur[10].
-
Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well. Incubate at room temperature for 15-20 minutes[8][11].
-
Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-480 nm[9].
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce HDAC activity by 50%, is calculated by plotting the fluorescence intensity against the inhibitor concentration.
PARP Activity Assay (Colorimetric)
This assay quantifies the activity of PARP enzymes, which is crucial for their role in DNA repair.
Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a reaction catalyzed by PARP in the presence of damaged DNA[12].
Procedure:
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Reaction Mixture: To each well, add the PARP enzyme, activated DNA (to stimulate PARP activity), and a mixture containing biotinylated NAD+[12]. Include wells with a known PARP inhibitor as a positive control.
-
Incubation: Incubate the plate to allow the PARP-catalyzed biotinylated poly(ADP-ribose) formation on the histones.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to the wells, which binds to the biotinylated chains.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB), which will be converted by HRP to produce a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate spectrophotometer.
-
Data Analysis: The intensity of the color is proportional to the PARP activity. The inhibitory effect of a test compound is determined by the reduction in color intensity.
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a compound for the dopamine D2 receptor.
Principle: A radiolabeled ligand with known high affinity for the D2 receptor is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor). A test compound is added at various concentrations to compete with the radioligand for binding to the receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Reaction Mixture: In a reaction tube, combine the cell membranes, a radioligand (e.g., [3H]-Spiperone or [125I]-IABN), and the test benzamide derivative at a range of concentrations[13].
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter. The receptors and the bound ligand are retained on the filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these benzamide derivatives are a direct consequence of their interaction with specific cellular signaling pathways.
HDAC Inhibitors and Cancer Progression
HDAC inhibitors, such as Entinostat and Mocetinostat, induce the hyperacetylation of histones, leading to a more relaxed chromatin structure. This can reactivate the expression of tumor suppressor genes that were silenced. Additionally, HDAC inhibitors can acetylate non-histone proteins, affecting various signaling pathways involved in cell cycle control, apoptosis, and angiogenesis[14][15]. For instance, they can induce the expression of cell cycle inhibitors like p21, leading to cell cycle arrest[15]. They can also promote apoptosis by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins[15].
PARP Inhibitors and DNA Repair
PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[16]. When PARP is inhibited, these SSBs are not repaired and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication[17]. In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes (like BRCA1/2), the DSBs cannot be effectively repaired, leading to cell death through a process called synthetic lethality[16].
Dopamine D2 Receptor Antagonists in Schizophrenia
The dopamine hypothesis of schizophrenia suggests that hyperactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of psychosis[18]. Benzamide antagonists like sulpiride and amisulpride block postsynaptic D2 receptors in this pathway, reducing dopaminergic neurotransmission and alleviating these symptoms[19]. The mesocortical pathway, which is involved in cognition, is thought to be hypoactive in schizophrenia. The nigrostriatal pathway is crucial for motor control, and blockade of D2 receptors here can lead to extrapyramidal side effects. The tuberoinfundibular pathway regulates prolactin secretion, and D2 blockade can lead to hyperprolactinemia[18].
Conclusion
References
- 1. Entinostat - Wikipedia [en.wikipedia.org]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 13. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 15. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. psychscenehub.com [psychscenehub.com]
- 19. The discriminant dopamine antagonist property of benzamides is observed at various times after their systemic or intracerebroventricular administration [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Methyl-3-(piperidin-4-YL)benzamide and Entinostat (MS-275): An Overview
A direct comparative analysis of the efficacy of N-Methyl-3-(piperidin-4-YL)benzamide and Entinostat (MS-275) cannot be provided at this time due to a lack of available scientific literature and experimental data on the biological activity of this compound in the context of cancer therapy or as a Histone Deacetylase (HDAC) inhibitor.
Extensive searches of scientific databases and chemical registries have yielded limited information regarding the pharmacological properties of this compound. The available data primarily pertains to its chemical synthesis and its inclusion in libraries of compounds with potential for various biological activities, but specific data on its efficacy, mechanism of action, or therapeutic targets relevant to oncology are not publicly accessible.
In contrast, Entinostat (MS-275) is a well-characterized, orally bioavailable, and selective inhibitor of class I Histone Deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2][3][4] Its mechanism of action and anti-tumor effects have been extensively studied in preclinical and clinical settings.
Entinostat (MS-275): A Profile
Entinostat is a benzamide derivative that has demonstrated significant potential in the treatment of various cancers.[3][5] It is currently being investigated in numerous clinical trials for solid tumors and hematologic malignancies.[6]
Mechanism of Action of Entinostat
Entinostat exerts its anti-cancer effects primarily through the inhibition of class I HDAC enzymes.[2] HDACs are crucial regulators of gene expression. By removing acetyl groups from histone proteins, they promote a more condensed chromatin structure, leading to the silencing of tumor suppressor genes.[2][5]
The inhibition of HDAC1 and HDAC3 by Entinostat leads to an accumulation of acetylated histones.[2] This results in a more relaxed chromatin state, allowing for the re-expression of silenced tumor suppressor genes.[2][5] The reactivation of these genes can induce cancer cell cycle arrest, differentiation, and apoptosis (programmed cell death).[2][5]
Beyond its effects on histones, Entinostat can also modulate the acetylation status and function of non-histone proteins, including transcription factors and signaling molecules involved in cancer progression.[2]
Figure 1. Signaling pathway of Entinostat (MS-275) in cancer cells.
Preclinical Efficacy of Entinostat
In vitro studies have demonstrated Entinostat's ability to inhibit the proliferation of a wide range of human tumor cell lines.[1] The IC50 values, which represent the concentration of the drug required to inhibit 50% of cell growth, vary depending on the cell line.
Table 1: In Vitro Activity of Entinostat (MS-275) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.13 |
| Calu-3 | Lung Carcinoma | 0.28 |
| HL-60 | Promyelocytic Leukemia | 0.04 |
| K562 | Chronic Myelogenous Leukemia | 0.06 |
| HT-29 | Colorectal Adenocarcinoma | 0.47 |
| KB-3-1 | Cervical Adenocarcinoma | 0.23 |
| Source: Data compiled from publicly available research.[1] |
In vivo studies using human tumor xenograft models in mice have also shown significant anti-tumor activity of Entinostat.[1]
Table 2: In Vivo Efficacy of Entinostat (MS-275) in Xenograft Models
| Tumor Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| A2780 | Ovarian Carcinoma | 49 mg/kg | Significant |
| HT-29 | Colorectal Adenocarcinoma | 49 mg/kg | Significant |
| Calu-3 | Lung Carcinoma | 49 mg/kg | Significant |
| Source: Data compiled from publicly available research.[1] |
Experimental Protocols
HDAC Inhibition Assay
The inhibitory activity of Entinostat against HDAC enzymes is typically determined using a cell-free enzymatic assay.
Methodology:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) are incubated with a fluorogenic substrate.
-
Various concentrations of the test compound (Entinostat) are added to the reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Figure 2. Workflow for a typical HDAC inhibition assay.
Cell Proliferation (MTT) Assay
The anti-proliferative effects of Entinostat on cancer cell lines are commonly assessed using an MTT assay.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Entinostat for a specified period (e.g., 72 hours).
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
While a comprehensive, direct comparison between this compound and Entinostat (MS-275) is not feasible due to the absence of published efficacy data for the former, Entinostat stands as a promising anti-cancer agent with a well-defined mechanism of action and a substantial body of preclinical and clinical evidence supporting its development. Further research is required to elucidate the potential therapeutic activities of this compound to enable any future comparative analysis. Researchers interested in the development of novel HDAC inhibitors can refer to the established profile of Entinostat as a benchmark for efficacy and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide | C26H24F3N5O2S | CID 69950064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy N-[3-[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]-3-oxopropyl]benzamide [smolecule.com]
- 6. researchgate.net [researchgate.net]
N-Methyl-3-(piperidin-4-YL)benzamide activity versus other opioid antagonists
Introduction
This guide provides a comparative overview of the pharmacological activity of established opioid antagonists. The primary focus is on naloxone, naltrexone, and nalmefene, three clinically significant compounds widely used in both research and clinical settings. It is important to note that a comprehensive search for the opioid antagonist activity of N-Methyl-3-(piperidin-4-YL)benzamide did not yield publicly available experimental data at the time of this publication. Therefore, this guide will focus on the well-characterized alternatives to provide a valuable resource for researchers, scientists, and drug development professionals in the field of opioid pharmacology.
The selection of an appropriate opioid antagonist is critical for a range of applications, from treating opioid overdose to studying the physiological roles of endogenous opioid systems. This document aims to facilitate this selection by presenting a side-by-side comparison of key pharmacological parameters, detailed experimental methodologies for their determination, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Opioid Antagonist Activity
The following table summarizes the in vitro and in vivo pharmacological properties of naloxone, naltrexone, and nalmefene. These values are essential for comparing the potency and duration of action of these antagonists.
| Parameter | Naloxone | Naltrexone | Nalmefene | Reference |
| Receptor Binding Affinity (Ki, nM) | ||||
| μ-opioid receptor (MOR) | ~1-2 | ~0.5-1 | ~0.5-1.5 | [1] |
| κ-opioid receptor (KOR) | ~10-30 | ~1-5 | ~0.2-1 | [2] |
| δ-opioid receptor (DOR) | ~100-200 | ~10-20 | ~1-5 | [3] |
| In Vivo Potency (ID50, mg/kg) | ||||
| Antagonism of morphine-induced hyperlocomotion (mice, i.p.) | 0.029 | Not specified | 0.014 | [4] |
| Duration of Action | Short (30-90 minutes) | Long (24-72 hours) | Longer than naloxone | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize opioid antagonist activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligands: [3H]DAMGO (for MOR), [3H]DPDPE (for DOR), [3H]U-69,593 (for KOR).
-
Non-specific binding control: Naloxone (high concentration).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone.
-
Incubate at 25°C for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying G-protein activation.[5]
Objective: To determine the functional activity of test compounds at opioid receptors by measuring their effect on [35S]GTPγS binding.
Materials:
-
Cell membranes from cells expressing the opioid receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Opioid agonist (e.g., DAMGO for MOR).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with the test compound (for antagonist testing) or vehicle.
-
Add a sub-maximal concentration of an opioid agonist (for antagonist testing) or buffer (for agonist testing).
-
Initiate the reaction by adding [35S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration or by adding a stop solution for SPA-based assays.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
For antagonists, the data is analyzed to determine the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding. The Schild analysis can be used to determine the pA2 value, which is a measure of antagonist potency.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can aid in their understanding. The following diagrams were created using the DOT language.
Caption: Opioid Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Naloxone, naltrexone, and nalmefene are potent opioid antagonists with distinct pharmacological profiles. Naloxone is characterized by its rapid onset and short duration of action, making it ideal for the emergency treatment of opioid overdose.[1] Naltrexone, with its longer duration of action, is utilized for relapse prevention in opioid and alcohol dependence.[2] Nalmefene also has a longer duration of action than naloxone and is used for the reversal of opioid effects.[4] The choice of antagonist will depend on the specific research or clinical application. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the selection and use of these important pharmacological tools. Further research is required to characterize the potential opioid receptor activity of novel compounds such as this compound.
References
- 1. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Opioid Receptors: Overview [jove.com]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of N-Methyl-3-(piperidin-4-YL)benzamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective therapeutic agents is a cornerstone of modern drug development. Understanding the potential for off-target interactions, or cross-reactivity, is critical to ensuring both the efficacy and safety of a drug candidate. This guide provides a comparative analysis of the potential cross-reactivity of N-Methyl-3-(piperidin-4-YL)benzamide, a compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons with structurally related compounds known to target major drug classes: Histone Deacetylases (HDACs), Protein Kinases, and G-Protein Coupled Receptors (GPCRs). By examining the selectivity profiles of these analogs, we can infer potential cross-reactivity pathways and outline the experimental methodologies required for a thorough evaluation.
Potential Target Classes and Comparative Compounds
The chemical scaffold of this compound, featuring a central benzamide core linked to a piperidine ring, is a privileged structure in drug discovery, appearing in a variety of approved drugs and clinical candidates. Based on extensive literature precedent, this structural motif is commonly associated with activity against three major classes of drug targets:
-
Histone Deacetylases (HDACs): Benzamide-containing compounds are a well-established class of HDAC inhibitors.
-
Protein Kinases: The benzamide and piperidine moieties are found in numerous kinase inhibitors.
-
G-Protein Coupled Receptors (GPCRs): Many GPCR ligands incorporate a piperidine ring system.
This guide will use the following well-characterized compounds as comparators to illustrate the principles of cross-reactivity within each potential target class.
Cross-Reactivity with Histone Deacetylases (HDACs)
Benzamide-based HDAC inhibitors are known to exhibit selectivity for Class I HDACs (HDAC1, 2, and 3). However, the degree of selectivity can vary, and off-target effects on other HDAC isoforms or even unrelated protein families are possible.
Comparative Data: Class I HDAC Inhibitors
The following table summarizes the inhibitory activity of three well-known benzamide HDAC inhibitors against their primary targets. While comprehensive cross-reactivity data against other target families for these specific compounds is not widely published, their primary selectivity profile offers a valuable starting point.
| Compound | Target HDACs | IC50 (µM) | Reference |
| Entinostat (MS-275) | HDAC1 | 0.243 | [1] |
| HDAC2 | 0.453 | [1] | |
| HDAC3 | 0.248 | [1] | |
| Mocetinostat (MGCD0103) | HDAC1 | 0.15 | [2] |
| HDAC2 | 2-10 fold less potent than HDAC1 | [2] | |
| HDAC3 | 2-10 fold less potent than HDAC1 | [2] | |
| HDAC11 | 2-10 fold less potent than HDAC1 | [2] | |
| Tacedinaline (CI-994) | HDAC1 | 0.9 | [2][3][4] |
| HDAC2 | 0.9 | [2][3][4] | |
| HDAC3 | 1.2 | [2][3][4] | |
| HDAC8 | >20 | [2][3][4] |
Interpretation: The data illustrates that even within the same structural class, variations in substitution patterns can lead to differences in isoform selectivity. For instance, Tacedinaline shows roughly equipotent inhibition of HDAC1, 2, and 3, while Mocetinostat displays a preference for HDAC1.[2][3][4] A comprehensive cross-reactivity study would involve screening these compounds against a broad panel of kinases and GPCRs to identify any potential off-target interactions.
Signaling Pathway: HDAC Inhibition
HDAC Inhibition Pathway
Cross-Reactivity with Protein Kinases
The vast and structurally related human kinome presents a significant challenge for the development of selective inhibitors. The ATP-binding site, the target of most kinase inhibitors, shares a high degree of conservation across the kinome, leading to a high potential for cross-reactivity.
Comparative Data: Kinase Inhibitor Selectivity
Direct kinase selectivity data for this compound is not available. However, the principle of kinase inhibitor cross-reactivity can be illustrated by examining data from large-scale kinase profiling studies. The following is a representative example of how such data is typically presented.
| Kinase Target | Compound X (% Inhibition @ 1 µM) | Compound Y (% Inhibition @ 1 µM) |
| Target Kinase A | 95 | 5 |
| Off-Target Kinase B | 85 | 2 |
| Off-Target Kinase C | 10 | 90 |
| Off-Target Kinase D | 5 | 8 |
Interpretation: This hypothetical data illustrates how a compound can be highly potent against its intended target (Compound X and Target Kinase A) but also inhibit other kinases (Off-Target Kinase B). Conversely, a different compound (Compound Y) might have a completely different selectivity profile. A comprehensive kinase panel screen is essential to understand the full spectrum of a compound's activity.
Experimental Workflow: In Vitro Kinase Panel Screening
Kinase Screening Workflow
Cross-Reactivity with G-Protein Coupled Receptors (GPCRs)
The piperidine moiety is a common scaffold in ligands targeting the diverse family of GPCRs. Cross-reactivity with unintended GPCRs can lead to a wide range of physiological side effects.
Comparative Data: GPCR Ligand Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 (S1R) | 3.2 | [5] |
| Sigma 2 (S2R) | 105.6 | [5] | |
| Haloperidol (Reference) | Sigma 1 (S1R) | 2.5 | [5] |
| Sigma 2 (S2R) | 2.1 | [5] |
Interpretation: This data shows that the example compound has high affinity and selectivity for the Sigma 1 receptor over the Sigma 2 receptor.[5] A comprehensive GPCR screen would involve testing the compound of interest against a broad panel of receptors to identify any potential interactions.
Signaling Pathway: Generic GPCR Activation
GPCR Signaling Pathway
Experimental Protocols for Cross-Reactivity Studies
To experimentally determine the cross-reactivity profile of this compound, the following standard assays are recommended.
A. In Vitro Kinase Panel Screening
This assay measures the ability of a compound to inhibit the activity of a large number of purified kinases.
Objective: To determine the inhibitory concentration (IC50) of the test compound against a broad panel of protein kinases.
Methodology:
-
Assay Principle: A radiometric assay (e.g., using 33P-ATP) or a non-radiometric luminescence-based assay (e.g., ADP-Glo™) can be used to measure the transfer of phosphate from ATP to a specific substrate by a given kinase.
-
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
A panel of purified, active protein kinases.
-
Kinase-specific substrates.
-
ATP (radiolabeled or unlabeled, depending on the assay format).
-
Assay buffer (typically containing MgCl2, DTT, and a buffering agent like Tris-HCl).
-
Multi-well plates (e.g., 384-well).
-
Detection reagents (e.g., scintillation fluid or ADP-Glo™ reagents).
-
Plate reader (scintillation counter or luminometer).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense the compound dilutions into the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Add the detection reagents and measure the signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
B. Competitive Radioligand Binding Assay for GPCRs
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of the test compound for a panel of GPCRs.
Methodology:
-
Assay Principle: A fixed concentration of a high-affinity radioligand for a specific GPCR is incubated with a membrane preparation containing the receptor in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured.
-
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
Membrane preparations from cells expressing the GPCRs of interest.
-
Radioligands specific for each GPCR (e.g., 3H- or 125I-labeled).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Multi-well plates with glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and the test compound dilutions.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Determine the specific binding at each concentration of the test compound by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand).
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
While direct cross-reactivity data for this compound is not yet in the public domain, its structural similarity to known inhibitors of HDACs, protein kinases, and GPCR ligands strongly suggests the potential for interactions with these target families. The comparative data and experimental protocols outlined in this guide provide a framework for a thorough investigation of its selectivity profile. A comprehensive understanding of a compound's off-target interactions is paramount for its successful development as a safe and effective therapeutic agent. The systematic application of broad panel screening against major drug target families is an indispensable step in this process.
References
- 1. doaj.org [doaj.org]
- 2. CI-994 (Tacedinaline) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of N-Methyl-3-(piperidin-4-YL)benzamide analogs
A Comparative Analysis of N-Methyl-3-(piperidin-4-YL)benzamide Analogs for Researchers and Drug Development Professionals
The this compound scaffold has emerged as a versatile template in medicinal chemistry, leading to the development of a diverse range of analogs with potent and selective activities against various biological targets. This guide provides a comparative analysis of key analogs, focusing on their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation. The information is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of these compounds and identifying promising candidates for further investigation.
Structural Modifications and Pharmacological Activities
Systematic modifications of the this compound core have yielded analogs with distinct pharmacological profiles. These modifications can be broadly categorized into three areas: the benzamide moiety, the piperidine ring, and the N-methyl group.
1. Modifications on the Benzamide Ring:
Alterations to the benzamide portion of the molecule have been extensively explored to modulate potency and selectivity. For instance, the introduction of different substituents on the phenyl ring can significantly impact biological activity. One study explored a series of benzamide derivatives with substitutions on the aromatic ring, leading to compounds with potential applications as CCR3 antagonists.[1] Another area of significant interest has been the development of PARP (poly(ADP-ribose)polymerase) inhibitors, where the benzamide substructure plays a crucial role in binding to the enzyme's active site.[2][3]
2. Modifications on the Piperidine Ring:
The piperidine ring is another key site for modification. Its conformation and the nature of its substituents are critical for receptor interaction. For example, replacing the piperidine with a piperazine ring has been investigated to alter the compound's physicochemical properties and biological activity.[4] Furthermore, the attachment of various functional groups to the piperidine nitrogen has led to the discovery of potent ligands for different receptors.
3. Modifications of the N-Methyl Group:
While the N-methyl group might seem like a minor component, its presence or absence can influence the compound's metabolic stability and binding affinity. The exploration of N-H versus N-Me amides has been a key aspect of structure-activity relationship studies in similar macrocyclic structures.[5]
Comparative Data of Key Analogs
To facilitate a direct comparison of the performance of various this compound analogs, the following table summarizes key quantitative data from the literature. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | Target | Assay Type | IC50 / EC50 / Ki (nM) | Reference |
| 1 | CCR3 | Ca2+ influx | IC50: (value not specified) | [1] |
| MK-4827 (Niraparib) | PARP-1 | Enzyme Inhibition | IC50: 3.8 | [2] |
| MK-4827 (Niraparib) | PARP-2 | Enzyme Inhibition | IC50: 2.1 | [2] |
| MK-4827 (Niraparib) | PARP (whole cell) | Cellular Activity | EC50: 4 | [2] |
| 6a | δ opioid receptor | Radioligand Binding | IC50: 0.87 | [4] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are detailed protocols for key experiments cited in the evaluation of this compound analogs.
PARP Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against PARP-1 and PARP-2 enzymes.
Methodology:
-
Recombinant human PARP-1 or PARP-2 enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of a reaction mixture containing biotinylated NAD+ and activated DNA.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation of histone proteins.
-
The reaction is stopped, and the biotinylated histones are transferred to a streptavidin-coated plate.
-
The amount of incorporated biotin is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
CCR3 Antagonism Assay (Calcium Influx)
Objective: To evaluate the ability of compounds to inhibit eotaxin-induced calcium mobilization in CCR3-expressing cells.
Methodology:
-
CCR3-expressing preB cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with the test compound at various concentrations.
-
Eotaxin (a CCR3 ligand) is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
The inhibitory effect of the compound is calculated as the percentage reduction in the eotaxin-induced calcium signal.
-
IC50 values are determined from the concentration-response curves.[1]
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity of compounds to opioid receptors.
Methodology:
-
Membranes prepared from cells expressing the desired opioid receptor subtype (μ, δ, or κ) are used.
-
The membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ, [3H]U69,593 for κ) and the test compound at various concentrations.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[4]
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
Caption: GPCR signaling pathway relevant to CCR3 antagonism.
Caption: A typical drug discovery workflow for novel analogs.
This guide provides a snapshot of the current understanding of this compound analogs. The versatility of this scaffold, coupled with the detailed structure-activity relationships that have been elucidated, continues to make it a promising starting point for the development of novel therapeutics. Researchers are encouraged to consult the primary literature for more in-depth information on specific analogs and their biological evaluation.
References
- 1. Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Piperidinyl Benzamide Analog Against Standard of Care in NLRP3 Inflammasome-Mediated Inflammation
This guide provides a comparative analysis of a novel N-Methyl-3-(piperidin-4-YL)benzamide analog, a potential inhibitor of the NLRP3 inflammasome, against established benchmarks in the field of inflammatory disease therapeutics. The comparison includes the well-characterized investigational NLRP3 inhibitor, MCC950, and the FDA-approved interleukin-1β (IL-1β) antibody, Canakinumab, which represents a standard of care for several NLRP3-driven autoinflammatory disorders. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.[2] Consequently, direct inhibition of the NLRP3 inflammasome is a highly sought-after therapeutic strategy.
This guide focuses on a novel compound derived from the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a structure related to this compound, which has been identified as a potential NLRP3 inhibitor.[3][4] Its performance is benchmarked against MCC950, a potent and selective small-molecule inhibitor of NLRP3, and Canakinumab, a human monoclonal antibody that neutralizes IL-1β, a key downstream product of NLRP3 activation.[1][5][6]
Comparative Data
The following tables summarize the available quantitative data for the selected compounds. The this compound analog (referred to as "Compound 18" from the cited study) is presented alongside the benchmark NLRP3 inhibitor MCC950 and the standard of care, Canakinumab.
| Compound | Target | Mechanism of Action | Potency (IC50) | Cell-Based Assay Performance | Clinical Status |
| Piperidinyl Benzamide Analog (Compound 18) | NLRP3 | Direct inhibitor of NLRP3 ATPase activity | Not explicitly determined for ATPase activity | Concentration-dependently inhibits IL-1β release in LPS/ATP-stimulated human macrophages.[4] | Pre-clinical |
| MCC950 | NLRP3 | Direct inhibitor, targets the NLRP3 NACHT domain, preventing ATP hydrolysis and inflammasome oligomerization.[1] | ~7.5 nM (mouse BMDM)~8.1 nM (human MDM) for IL-1β release.[6] | Potently blocks canonical and non-canonical NLRP3 activation.[6] | Investigational (Phase II trials have been conducted)[7] |
| Canakinumab | IL-1β | Human monoclonal antibody that binds to and neutralizes human IL-1β, preventing its interaction with IL-1 receptors.[5][8] | ~0.126 nM (for inhibition of IL-1β-induced IL-6 production in human myoblasts)[9][10] | Does not inhibit NLRP3 directly but blocks the downstream effects of its activation.[5] | FDA Approved for CAPS, Systemic Juvenile Idiopathic Arthritis, and other periodic fever syndromes.[11] |
BMDM: Bone Marrow-Derived Macrophages; MDM: Monocyte-Derived Macrophages; CAPS: Cryopyrin-Associated Periodic Syndromes.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and a typical experimental procedure are provided below to contextualize the data.
Caption: NLRP3 Inflammasome Signaling Pathway and Points of Drug Intervention.
Caption: Experimental Workflow for Screening NLRP3 Inflammasome Inhibitors.
Experimental Protocols
The data presented in this guide are derived from standard immunological assays. Below are detailed methodologies for the key experiments cited.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is designed to measure the ability of a compound to inhibit NLRP3-dependent IL-1β release from macrophages.
-
Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into a macrophage-like phenotype, THP-1 cells are seeded in 96-well plates and treated with phorbol 12-myristate 13-acetate (PMA) for 3-5 hours.
-
-
Inflammasome Priming and Inhibition:
-
The differentiated macrophages are "primed" by treating them with lipopolysaccharide (LPS) (e.g., 0.25 µg/mL) for 3 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[6]
-
Following priming, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., Piperidinyl Benzamide Analog or MCC950) and incubated for a pre-determined time (e.g., 1-2 hours).
-
-
Inflammasome Activation:
-
The NLRP3 inflammasome is then activated by adding a "Signal 2" stimulus, such as adenosine triphosphate (ATP) (e.g., 2-5 mM) or nigericin (e.g., 5 µM), for approximately 45-60 minutes.[6]
-
-
Quantification of IL-1β Release:
-
After the activation step, the cell culture supernatant is carefully collected.
-
The concentration of mature IL-1β in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Protocol 2: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This is a standard method for quantifying the amount of a specific protein (in this case, IL-1β) in a liquid sample.
-
Plate Preparation:
-
Sample and Standard Incubation:
-
Detection:
-
The plate is washed again, and a biotinylated detection antibody specific for a different epitope on IL-1β is added to each well.
-
After another incubation and wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. This enzyme will bind to the biotin on the detection antibody.[14]
-
-
Signal Development and Measurement:
-
A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.[14]
-
The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The concentration of IL-1β in the samples is determined by comparing their absorbance values to the standard curve.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel NLRP3 inflammasome inhibitors. Pre-clinical data for an analog from this class demonstrates a clear inhibitory effect on IL-1β release in a relevant cellular model.[4] When benchmarked against the highly potent investigational inhibitor MCC950, further optimization of this scaffold will be necessary to achieve comparable nanomolar potency.[6]
Compared to the standard of care, Canakinumab, a direct NLRP3 inhibitor offers the potential advantage of intervening earlier in the inflammatory cascade. While Canakinumab is highly effective at neutralizing IL-1β, it does not prevent the activation of caspase-1 or the induction of pyroptosis, which are also key outcomes of inflammasome activation.[5] Therefore, direct NLRP3 inhibitors like the piperidinyl benzamide analogs could offer a more comprehensive blockade of NLRP3-driven inflammation. Further studies are required to fully characterize the potency, selectivity, and in vivo efficacy of this new class of compounds.
References
- 1. invivogen.com [invivogen.com]
- 2. affigen.com [affigen.com]
- 3. Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor [iris.unito.it]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Canakinumab? [synapse.patsnap.com]
- 9. The effect of IL-1β inhibitor canakinumab (Ilaris®) on IL-6 production in human skeletal muscle cells | PLOS One [journals.plos.org]
- 10. doaj.org [doaj.org]
- 11. Canakinumab - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. raybiotech.com [raybiotech.com]
Head-to-head comparison of N-Methyl-3-(piperidin-4-YL)benzamide and similar compounds
A Comparative Analysis of N-Methyl-3-(piperidin-4-YL)benzamide and Structurally Related Dopamine D2 Receptor Antagonists
This guide provides a head-to-head comparison of this compound and similar compounds, focusing on their activity as dopamine D2 receptor antagonists. Due to the limited publicly available data on this compound, this comparison utilizes data from structurally similar and well-characterized benzamide derivatives, namely Clebopride, Metoclopramide, and Domperidone. This analysis is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the binding affinities and pharmacokinetic properties of the selected benzamide derivatives.
Table 1: Dopamine D2 Receptor Binding Affinities
| Compound | K_i_ (nM) for D2 Receptor | Reference |
|---|---|---|
| Clebopride | 0.48 | |
| Metoclopramide | 2.5 | |
| Domperidone | 1.2 |
| this compound | Data not available | |
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability (%) | Half-life (h) | Primary Route of Elimination |
|---|---|---|---|
| Clebopride | ~75 | 4-6 | Renal |
| Metoclopramide | 30-100 | 5-6 | Renal |
| Domperidone | 13-17 | 7-9 | Fecal |
| this compound | Data not available | Data not available | Data not available |
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (K_i_) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Test compounds (Clebopride, Metoclopramide, Domperidone).
-
Haloperidol (reference compound).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
A reaction mixture is prepared containing cell membranes, [³H]-Spiperone (at a concentration near its K_d_), and varying concentrations of the test compound.
-
The mixture is incubated at room temperature for a specified time to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The K_i_ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit of the heterotrimeric G protein. Antagonists like the benzamide derivatives discussed here block the binding of dopamine, thereby inhibiting the downstream signaling cascade.
Key Steps in D2 Receptor Signaling (Inhibited by Antagonists):
-
Dopamine Binding: Dopamine binds to the D2 receptor.
-
G Protein Activation: The receptor undergoes a conformational change, leading to the activation of the Gαi subunit.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and subsequent changes in gene expression and cellular function.
Correlating In Vitro Efficacy and In Vivo Potential of N-Methyl-4-(piperidin-4-YL)benzamide: A Comparative Guide
A detailed analysis of the anti-cancer activity of N-Methyl-4-(piperidin-4-YL)benzamide, a potent inducer of cell cycle arrest, is presented. This guide provides a comparative overview of its in vitro performance against hepatocellular carcinoma and outlines the experimental framework for translating these findings to in vivo models.
This guide serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of N-Methyl-4-(piperidin-4-YL)benzamide and related compounds. Due to the limited availability of published data for N-Methyl-3-(piperidin-4-YL)benzamide, this guide focuses on its positional isomer, N-Methyl-4-(piperidin-4-YL)benzamide (NMPB), for which in vitro anti-cancer activity has been documented. The primary mechanism of action for NMPB is the induction of cell cycle arrest through the p53/p21 pathway.
In Vitro Activity Assessment
NMPB has demonstrated significant inhibitory effects on the proliferation of the HepG2 human hepatocellular carcinoma cell line. The in vitro efficacy of NMPB and a key comparator, Nutlin-3a, a well-characterized activator of the p53 pathway, are summarized below.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| N-Methyl-4-(piperidin-4-YL)benzamide (NMPB) | HepG2 | 0.25 | Induction of cell cycle arrest via p53/p21 pathway | [1] |
| Nutlin-3a | HepG2 | ~5 | MDM2 inhibitor, p53 activator |
Correlation to In Vivo Models: A Proposed Framework
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of NMPB or comparator compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of the compound on cell cycle progression.
-
Procedure:
-
Treat HepG2 cells with NMPB at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Western Blot Analysis
-
Objective: To investigate the molecular mechanism of action by analyzing the expression of key proteins in the p53 signaling pathway.
-
Procedure:
-
Treat HepG2 cells with NMPB and lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p53, p21, cyclin B1, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.
-
In Vivo Xenograft Study
1. HepG2 Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of NMPB in a living organism.
-
Procedure:
-
Subcutaneously inject a suspension of HepG2 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer NMPB (at various doses), a vehicle control, and a positive control (e.g., a standard-of-care chemotherapeutic agent) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the treatment.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: The p53 signaling pathway leading to cell cycle arrest.
Caption: Workflow for correlating in vitro findings with in vivo efficacy.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Methyl-3-(piperidin-4-YL)benzamide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1][2][3][4] The work area should be well-ventilated, preferably within a fume hood, to minimize inhalation exposure.[5]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][3]
-
Body Protection: A lab coat, coveralls, or a chemical-resistant apron.[3]
-
Respiratory Protection: If there is a risk of generating dust, an N95 respirator or higher should be used.[2][3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of N-Methyl-3-(piperidin-4-YL)benzamide from a laboratory setting.
-
Waste Identification and Segregation:
-
Containment of Solid Waste:
-
Carefully sweep up any solid this compound waste using non-sparking tools.
-
Place the solid waste into the pre-labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are generally a good choice.
-
-
Decontamination of Labware:
-
Triple rinse any glassware or equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste in a separate, appropriately labeled container for liquid organic waste.[8]
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.[9]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Provide them with all necessary information about the waste, including its name and any known hazards. Disposal must be carried out in accordance with all local, state, and federal regulations.[10][11]
-
Summary of Material Safety Data (Inferred from Structurally Similar Compounds)
Since specific quantitative data for this compound is not available, the following table summarizes qualitative safety information based on related compounds such as N-Methylbenzamide and 3-Amino-N-methylbenzamide.
| Property | Inferred Information | Source (Related Compounds) |
| Physical State | Solid | N-Methylbenzamide |
| Appearance | White or off-white solid | N-Methylbenzamide |
| Potential Hazards | May cause skin and eye irritation. | 3-Amino-N-methylbenzamide |
| Incompatible Materials | Strong oxidizing agents. | N-Methylbenzamide |
| Hazardous Decomposition Products | Oxides of carbon and nitrogen upon combustion. | N-Methylbenzamide |
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Typical experimental workflow leading to waste generation.
References
- 1. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling N-Methyl-3-(piperidin-4-YL)benzamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Methyl-3-(piperidin-4-YL)benzamide. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the chemical.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be impact-resistant. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber, neoprene, or butyl rubber gloves are recommended. Gloves should be inspected for degradation before use and replaced if contaminated.[2] |
| Body Protection | Protective Clothing | A lab coat or overalls should be worn. An apron made of PVC may also be necessary.[2] |
| Respiratory Protection | Government-Approved Respirator | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan is critical to safely handle this compound.
2.1. Preparation
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Keep the container tightly closed when not in use.[3]
-
Avoid contact with strong oxidizing agents and strong bases.[4]
2.2. Handling
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
If possible, use an automated system to transfer the chemical from storage to process containers.[1]
-
If transferring manually, do so carefully to avoid generating dust.
-
-
In Solution:
-
When preparing solutions, add the compound to the solvent slowly.
-
Avoid heating the mixture near open flames or other ignition sources.[1]
-
2.3. Post-Handling
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]
-
Contaminated clothing should be removed and washed before reuse.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection:
-
Collect waste material in a suitable, labeled container.[2]
-
Do not mix with incompatible waste streams.
-
-
Disposal Method:
-
Dispose of the chemical waste at an approved waste disposal plant.[4]
-
Follow all local, regional, and national regulations for chemical waste disposal.
-
-
Container Disposal:
-
Empty containers should be rinsed and disposed of according to institutional guidelines.
-
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[4] |
Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
